molecular formula C11H18FNO3 B1374318 Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate CAS No. 1209780-32-4

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

Cat. No.: B1374318
CAS No.: 1209780-32-4
M. Wt: 231.26 g/mol
InChI Key: LZHBAHCTFZSVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (CAS 1209780-32-4) is a fluorinated seven-membered heterocyclic compound of significant interest in medicinal and organic chemistry. With a molecular formula of C11H18FNO3 and a molecular weight of 231.26 g/mol, it serves as a versatile synthetic building block . Its structure is characterized by an azepane ring featuring a fluorine substituent at the 4-position and a ketone group at the 5-position, protected at the 1-position by a tert-butyloxycarbonyl (Boc) group, a common motif for modulating reactivity in multi-step syntheses . This compound is primarily valued as a key intermediate in pharmaceutical research, particularly in the development of CFTR modulators for the treatment of cystic fibrosis, where it has been studied for its potential to enhance the function of defective chloride channels . Furthermore, its properties allow it to function as a non-ionic organic buffering agent in cell culture systems, effectively maintaining physiological pH to support cell viability and metabolic activity studies . The presence of both the ketone and fluorine functional groups on the azepane ring makes it a valuable scaffold for various chemical transformations, including oxidation, reduction, and nucleophilic substitution, enabling the synthesis of a diverse array of more complex, bioactive molecules . Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHBAHCTFZSVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209780-32-4
Record name tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate , a specialized fluorinated heterocycle used in modern drug discovery.

Executive Summary

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate is a chiral, seven-membered nitrogen heterocycle featuring an


-fluoroketone motif. In medicinal chemistry, this scaffold serves as a critical intermediate for designing protease inhibitors (particularly Cathepsin K and S) and peptidomimetics. The incorporation of the fluorine atom adjacent to the carbonyl group exerts a profound electronic effect, modulating the electrophilicity of the ketone and reducing the pKa of adjacent protons, thereby influencing metabolic stability and binding affinity.

This guide provides a comprehensive analysis of its physicochemical behavior, a validated synthesis protocol via electrophilic fluorination, and its utility in structure-activity relationship (SAR) studies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a homopiperidine (azepane) ring protected by a tert-butoxycarbonyl (Boc) group. The core reactivity stems from the


-fluoro ketone  functionality at positions 4 and 5.
FeatureChemical Consequence
Boc-Group Lipophilic protecting group; stable to base/nucleophiles, labile to strong acids (TFA, HCl).

-Fluoro Ketone
High electrophilicity due to the inductive effect (-I) of fluorine; prone to reversible hydration.
Azepane Ring High conformational flexibility compared to piperidine; allows access to unique binding pockets.
Chirality The C4 position is a stereocenter. Enantiomers often exhibit distinct biological activities.
Predicted Physicochemical Data

Note: Experimental values may vary based on specific isomeric purity and polymorphic form. Values below are calculated consensus data for the racemic compound.

PropertyValue (Approx.)Significance
Molecular Formula

Core composition.[1][2]
Molecular Weight 231.26 g/mol Fragment-based drug design compliant.
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity; good membrane permeability.
TPSA ~46

Polar surface area favorable for CNS penetration.
Boiling Point ~310°C (at 760 mmHg)High boiling point; likely an oil or low-melting solid at RT.

NMR Shift
-160 to -200 ppmDiagnostic signal for

-fluoro ketones (doublet of multiplets).
Reactivity & Stability
  • Hydration Equilibrium: Unlike non-fluorinated ketones, the electron-withdrawing fluorine destabilizes the carbonyl double bond, shifting the equilibrium toward the gem-diol (hydrate) in aqueous media. This mimics the transition state of peptide hydrolysis, a key mechanism for protease inhibition.

  • Enolization: The C4 proton is acidic. In the presence of strong bases, the compound can racemize via an enolate intermediate.

  • Nucleophilic Attack: The carbonyl carbon is highly activated.[3] Nucleophiles (amines, thiols) attack readily, often requiring careful control of pH to prevent side reactions.

Validated Synthesis Protocol

The most reliable route to Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate involves the regioselective electrophilic fluorination of the parent ketone, tert-butyl 5-oxoazepane-1-carboxylate.

Reaction Logic (Mechanism)

The synthesis relies on the generation of a thermodynamic or kinetic enolate followed by trapping with an electrophilic fluorinating agent (Selectfluor® or NFSI).

  • Reagent Choice: Selectfluor (F-TEDA-BF4) is preferred over NFSI for its ease of handling and higher reactivity with silyl enol ethers or enolates.

  • Regioselectivity Challenge: The 5-oxoazepane has two

    
    -positions (C4 and C6). Direct fluorination often yields a mixture. Using a kinetic base (LiHMDS) at low temperature favors deprotonation at the less hindered site, though the N-Boc group's steric bulk can influence this.
    
Step-by-Step Methodology

Precursors:

  • Starting Material: tert-butyl 5-oxoazepane-1-carboxylate (Commercial CAS: 141642-82-2 analogs).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide).

Protocol:

  • Enolate Formation:

    • Charge a flame-dried reaction flask with tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add LiHMDS (1.1 equiv) dropwise over 15 minutes.

    • Critical Check: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophilic Fluorination:

    • Dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF.

    • Add the NFSI solution dropwise to the cold enolate mixture.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       solution.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Note: The

      
      -fluoro ketone is often less polar than the starting material but distinct on TLC (stain with KMnO4).
      
Synthesis Workflow Diagram

SynthesisPath Start tert-butyl 5-oxoazepane-1-carboxylate Step1 Enolate Formation (-78°C, LiHMDS) Start->Step1 Deprotonation Step2 Electrophilic Fluorination (NFSI or Selectfluor) Step1->Step2 F+ Trapping Product Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate Step2->Product Workup & Purification

Figure 1: Synthetic pathway for the


-fluorination of the azepane scaffold.

Applications in Drug Discovery

Protease Inhibition (Cathepsin K/S)

The 4-fluoro-5-oxoazepane motif is a pharmacophore designed to inhibit cysteine proteases.

  • Mechanism: The active site cysteine thiolate attacks the carbonyl carbon. The adjacent fluorine atom inductively destabilizes the carbonyl, making it more susceptible to nucleophilic attack, while also lowering the pKa of the resulting hemithioacetal, stabilizing the inhibitor-enzyme complex.

  • Selectivity: The 7-membered ring occupies the S1' or S2 pockets of the enzyme, providing distinct selectivity profiles compared to 5- or 6-membered analogs (proline/pipecolic acid derivatives).

Conformational Probes

Fluorine acts as a conformational lock. In the azepane ring, the C-F bond tends to align orthogonal to the carbonyl


-system  (hyperconjugative effect) or minimize dipole-dipole repulsion. This allows researchers to "freeze" specific ring conformations to study receptor binding requirements.
Reactivity & Hydration Pathway

Reactivity Ketone α-Fluoro Ketone Form (Lipophilic, Membrane Permeable) Hydrate gem-Diol (Hydrate) Form (Hydrophilic, Transition State Mimic) Ketone->Hydrate + H2O (Equilibrium) Target Enzyme Active Site (Cysteine Protease) Ketone->Target Nucleophilic Attack (Cys-SH) Hydrate->Target H-Bonding Network

Figure 2: Equilibrium between the ketone and hydrate forms, illustrating the dual nature of the inhibitor.

References

  • Sloop, J. C., et al. (2014).[4] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

  • Claridge, T. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society.

  • PubChem Compound Summary . 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (Analogous Scaffold). National Center for Biotechnology Information.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Medicinal Chemistry Applications of Fluorinated Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of fluorinated azepanes, focusing on conformational control, synthetic accessibility, and therapeutic case studies.

Conformational Tuning, Metabolic Stability, and Synthetic Strategies[1]

Executive Summary

Azepanes (saturated seven-membered nitrogen heterocycles) act as privileged scaffolds in medicinal chemistry, frequently appearing in protease inhibitors, GPCR ligands, and natural product analogs like (-)-balanol .[1][2][3] However, their utility is often hampered by conformational fluxionality —the ring exists in a dynamic equilibrium of twist-chair and twist-boat forms, leading to high entropic penalties upon protein binding.[1][3]

The strategic introduction of fluorine into the azepane core addresses this critical limitation.[3] Through the fluorine gauche effect and dipole-dipole minimization , fluorine substituents can lock the flexible seven-membered ring into a defined bioactive conformation.[3] Furthermore, fluorination modulates the basicity (


) of the ring nitrogen and blocks sites of metabolic oxidation (CYP450 clearance), enhancing the drug-like properties of the scaffold.[3]

Conformational Analysis: The Fluorine Effect

The seven-membered azepane ring is inherently flexible.[3] Unlike the chair-dominant cyclohexane, azepane interconverts rapidly between multiple conformers (Twist-Chair, Chair, Twist-Boat).[1][3] This disorder results in an "entropy debt" during ligand-receptor binding.[3]

The Gauche Effect and Hyperconjugation

Monofluorination at specific positions (C3, C4, C5, or C6) introduces a stereoelectronic bias that rigidifies the ring.[1]

  • Mechanism: The C–F bond prefers to align gauche (syn-clinal) to vicinal electron-withdrawing groups (like the ring nitrogen or an amide substituent) or anti-periplanar to adjacent C–H bonds (

    
     hyperconjugation).[3]
    
  • Outcome:

    • C6-Fluoroazepanes: A single fluorine at C6 can bias the ring into a specific twist-chair conformation.[3]

    • Dipole Minimization: In protonated azepanes (ammonium form), the C–F bond often orients to minimize repulsion with the

      
       center or maximize attractive charge-dipole interactions (
      
      
      
      ).[1][3]
Visualization of Conformational Locking

The following diagram illustrates how fluorination collapses the conformational ensemble of azepane into a dominant bioactive state.

ConformationalLocking cluster_unsub Unsubstituted Azepane (High Entropy) cluster_sub Fluorinated Azepane (Rigidified) TC Twist-Chair (TC) TB Twist-Boat (TB) TC->TB Fluxional arrow Fluorination (C-F) C Chair (C) TB->C C->TC Rigid Dominant Conformer (Gauche Effect Stabilized) arrow->Rigid

Caption: Fluorination collapses the rapid equilibrium of azepane conformers into a single dominant state via stereoelectronic effects.[3]

Physicochemical Impact: pKa and DMPK

Fluorine is highly electronegative, exerting a strong inductive effect (


) on the ring nitrogen.[1]
PropertyUnsubstituted Azepane4,4-DifluoroazepaneMedicinal Chemistry Impact
Basicity (

)
~10.5 - 11.0~8.5 - 9.0Reduced

improves membrane permeability (more neutral species at physiological pH) and reduces hERG liability.[3]
LogP Low (Hydrophilic)ModerateIncreased lipophilicity aids CNS penetration and passive diffusion.
Metabolic Stability Low (Susceptible to

-oxidation)
HighFluorine blocks CYP450-mediated oxidation at the functionalized carbon and deactivates adjacent C-H bonds.[3]

Synthetic Methodologies

Accessing enantiopure fluorinated azepanes requires specialized strategies, as direct fluorination of the ring is often non-selective.[3]

Strategy A: Ring Expansion of Prolinols

This is the most robust method for generating chiral fluorinated azepanes.[3] It utilizes the "chiral pool" (L-proline) to establish stereochemistry before expanding the ring.[3]

Protocol: Synthesis of 3-Fluoroazepane via Azetidinium Intermediate

Objective: Synthesis of enantiopure 3-fluoroazepane from (S)-2-(fluoromethyl)pyrrolidine.

  • Starting Material: (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine (Prolinol derivative).[3]

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) in DCM at -78°C to yield (S)-N-benzyl-2-(fluoromethyl)pyrrolidine.

    • Note: This step inverts the stereocenter if the OH is activated, or retains if using specific conditions; DAST typically proceeds with inversion.[3]

  • Ring Expansion (The Key Step):

    • Reagents: Trifluoroacetic anhydride (TFAA) or heat in a polar solvent.

    • Mechanism: The nitrogen attacks the fluoromethyl group (or activated methylene) intramolecularly to form a bicyclic azetidinium ion intermediate.[3]

    • Nucleophilic Opening: A nucleophile (e.g., acetate or halide) attacks the bridgehead carbon, opening the azetidinium ring to the 7-membered azepane.[1][3]

    • Result: This regioselective opening yields the 3-substituted azepane.[3]

Strategy B: Oxidative Cleavage / Reductive Amination

A versatile route for gem-difluoroazepanes.[3]

  • Precursor: 4,4-Difluorocyclohexanone (commercially available).[1][3]

  • Schmidt Reaction / Beckmann Rearrangement: Treatment with

    
     in acidic media (polyphosphoric acid) inserts a nitrogen atom adjacent to the carbonyl.[3]
    
  • Reduction: The resulting 5,5-difluoroazepan-2-one (lactam) is reduced with

    
     or 
    
    
    
    to yield 4,4-difluoroazepane.[3]

Case Studies in Drug Discovery

Case Study 1: Balanol Analogs (PKC Inhibition)

Target: Protein Kinase C (PKC), specifically the PKC


 isozyme (implicated in cancer).[1][4]
Challenge:  The natural product (-)-balanol is a potent but non-selective ATP-competitive inhibitor.[3] Its azepane ring is crucial for binding but allows too much conformational freedom, leading to promiscuity.[1][3]
Solution: 
  • Researchers synthesized C5-fluorinated balanol analogs .[3]

  • Result: The fluorine substituent at C5 locked the azepane ring into a conformation that preferentially fit the PKC

    
     ATP-binding pocket while clashing with other PKC isozymes.[3][4]
    
  • Data: The fluorinated analog showed a 10-fold improvement in selectivity and maintained nanomolar potency (

    
     nM).
    
Case Study 2: Cathepsin K Inhibitors (Osteoporosis)

Target: Cathepsin K (cysteine protease involved in bone resorption).[5][6][7] Scaffold: Azepan-3-one (Azepanone).[3] The ketone forms a reversible covalent bond with the active site Cysteine-25.[3] Innovation:

  • GSK and other groups investigated azepanone scaffolds.[3]

  • Role of Fluorine: While the primary warhead is the ketone, fluorination of the ring (e.g., at C5 or C6) was utilized to:

    • Block Metabolism: Prevent oxidation of the ring, increasing oral bioavailability in rats from <5% to >40%.[3]

    • Stereoelectronic Locking: Ensure the C3/C4 substituents remain in the equatorial orientation required for the S2 pocket of the enzyme.[3]

Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesizing fluorinated azepanes based on the desired substitution pattern.

SynthesisWorkflow Start Target: Fluorinated Azepane Decision Substitution Pattern? Start->Decision RouteA Route A: Ring Expansion (For Chiral Monofluoro) Decision->RouteA Chiral / Single F RouteB Route B: Schmidt/Beckmann (For gem-Difluoro) Decision->RouteB gem-Difluoro StepA1 Start: Prolinol Derivative RouteA->StepA1 StepB1 Start: Fluorinated Cyclohexanone RouteB->StepB1 StepA2 Form Azetidinium Ion StepA1->StepA2 StepA3 Nucleophilic Opening -> Azepane StepA2->StepA3 StepB2 Schmidt Rxn (NaN3/Acid) StepB1->StepB2 StepB3 Lactam Reduction (LAH) StepB2->StepB3

Caption: Synthetic decision tree for accessing chiral vs. gem-difluoro azepane scaffolds.

References

  • Conformational regulation of substituted azepanes through selective monofluorination. Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013).[1][3] Organic & Biomolecular Chemistry. Significance: Defines the mechanistic basis of the fluorine gauche effect in azepanes.

  • Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Hunter, L., et al. (2014).[1][3] Australian Journal of Chemistry. Significance: Explores the synergistic effects of fluorine and hydroxyl groups on ring rigidity.

  • Azepanone-based inhibitors of human cathepsin K. Marquis, R. W., et al. (2001).[1][3][6] Journal of Medicinal Chemistry. Significance: Demonstrates the utility of the azepane scaffold in protease inhibitor design.

  • Synthesis and protein kinase C inhibitory activities of balanol analogs. Lai, Y. S., et al. (1997).[1] Journal of Medicinal Chemistry. Significance: Case study on using azepane modifications to alter kinase selectivity.

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. Muzalevskiy, V. M., et al. (2022).[1][3] Molecules. Significance: Modern catalytic methods for constructing fluorinated azepine/azepane cores.[1][8]

Sources

The Ascendancy of the Alpha-Fluoro Ketone Moiety in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Mechanism, Synthesis, and Evaluation

In the landscape of modern drug discovery, peptidomimetics represent a crucial strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. Within this field, the incorporation of unique chemical warheads to achieve potent and selective enzyme inhibition is a paramount objective. Among these, the alpha-fluoro ketone stands out as a privileged electrophilic motif, particularly for targeting hydrolytic enzymes like serine and cysteine proteases.[1] This guide provides an in-depth exploration of the synthesis, mechanism, and application of alpha-fluoro ketone-containing peptidomimetics, offering field-proven insights for researchers and drug development professionals.

The Physicochemical Prerogative: Why Alpha-Fluoro Ketones?

The strategic incorporation of fluorine into drug candidates can profoundly modulate their physicochemical properties, including metabolic stability and lipophilicity.[2][3] In the context of alpha-fluoro ketones, the primary advantage stems from the intense electron-withdrawing nature of the fluorine atom(s). This effect significantly increases the electrophilicity of the adjacent carbonyl carbon.[1][4]

Causality of Enhanced Reactivity: The high electronegativity of fluorine polarizes the C-F bond, which in turn induces a strong dipole moment and depletes electron density from the carbonyl carbon. This heightened electrophilicity makes the ketone exceptionally susceptible to nucleophilic attack by residues in an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[1][4] Furthermore, the presence of fluorine lowers the pKa of the resulting hemiketal hydroxyl group, stabilizing the adduct.[5] While simple electronegativity arguments might suggest fluorine provides the highest activation, studies have shown that conformational effects also play a role; the reactive conformation where the C-F bond is orthogonal to the carbonyl group for optimal orbital overlap can be disfavored, slightly tempering reactivity compared to chloro or bromo analogs in some contexts.[6]

Mechanism of Action: Mimicking the Transition State

Alpha-fluoro ketones are exquisite transition-state analog inhibitors. Peptide hydrolysis, catalyzed by proteases, proceeds through a high-energy tetrahedral intermediate. The genius of the alpha-fluoro ketone lies in its ability to react with the active site nucleophile to form a stable tetrahedral adduct—a hemiketal with serine proteases or a thiohemiketal with cysteine proteases—that closely mimics this transient state.[5][7]

  • For Serine Proteases: The active site serine's hydroxyl group attacks the electrophilic carbonyl carbon of the fluoroketone. This forms a stable, covalent, yet often reversible, hemiketal adduct.[7][8]

  • For Cysteine Proteases: The more nucleophilic thiol group of an active site cysteine readily attacks the fluoromethyl ketone (FMK) warhead.[1][9] This interaction is typically stronger and can be effectively irreversible, making FMKs potent covalent inhibitors of cysteine proteases like caspases and cathepsins.[9][10]

The stability of this adduct effectively sequesters the enzyme, preventing it from processing its natural substrate. The degree of fluorination (mono-, di-, or tri-fluoro) can tune the reactivity and inhibitory potency of the compound.[1][5]

Caption: Covalent adduct formation with a serine protease.

Synthesis of Peptidyl Alpha-Fluoro Ketones

The synthesis of these potent inhibitors requires specialized chemical strategies. Common methodologies often begin with a corresponding N-protected amino acid or peptide.

Key Synthetic Approaches:

  • From Diazomethyl Ketones: A widely used method involves the conversion of an N-protected amino acid into a diazomethyl ketone. This intermediate is then treated with HBr or HCl to form a halomethyl ketone, which can subsequently undergo nucleophilic fluorination using a fluoride source like silver fluoride or tetrabutylammonium fluoride (TBAF) to yield the desired fluoromethyl ketone.[11]

  • Solid-Phase Peptide Synthesis (SPPS): To construct more complex peptidyl inhibitors, methods have been developed to incorporate the fluoromethyl ketone moiety using solid-phase techniques. One strategy involves pre-synthesizing an amino acid-FMK building block, protecting the ketone (e.g., as a ketal or dithiane), and then using standard Fmoc-based SPPS for peptide elongation.[10][11] An alternative approach involves coupling an aspartate fluoromethyl ketone to a linker and mounting it onto a resin, followed by peptide synthesis.[10]

  • Direct Fluorination: Electrophilic fluorinating agents, such as Selectfluor, can be used for the direct α-fluorination of ketones, although this is more common for simpler, non-peptidic structures.[12]

Synthesis_Workflow A N-Protected Amino Acid (e.g., Fmoc-AA-OH) B Activation (e.g., Isobutyl chloroformate) A->B C Reaction with Diazomethane (CH₂N₂) B->C D Diazomethyl Ketone Intermediate (Fmoc-AA-CHN₂) C->D E Reaction with HBr or HF/Pyridine D->E F Halomethyl Ketone (Fmoc-AA-CH₂Br) E->F G Fluoride Source (e.g., AgF, TBAF) F->G H N-Protected Amino Acid FMK (Fmoc-AA-CH₂F) G->H I Standard Fmoc-SPPS Cycles H->I J Final Peptidyl-FMK Inhibitor I->J

Sources

An In-depth Technical Guide to the Solubility Profile of Boc-Protected Fluorinated Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, saturated N-heterocycles are privileged scaffolds for developing novel therapeutics. Among these, the seven-membered azepane ring offers a flexible, three-dimensional structure that is increasingly utilized in drug design.[1][2] Strategic fluorination is a powerful tool used to modulate the physicochemical properties of drug candidates, including metabolic stability, pKa, and membrane permeability.[3][4][5] Concurrently, the tert-butoxycarbonyl (Boc) group remains one of the most common nitrogen-protecting groups in multi-step syntheses.[6][7] The confluence of these three components—the azepane core, fluorine substituents, and a Boc protecting group—creates a class of molecules with complex and often non-intuitive physicochemical behaviors.

This technical guide provides a comprehensive analysis of the factors governing the solubility of Boc-protected fluorinated azepanes. As direct, consolidated public data for this specific class of compounds is sparse, this document synthesizes foundational principles from physical organic chemistry, medicinal chemistry, and analytical science. We will explore the theoretical underpinnings of how fluorination and Boc-protection modulate solubility, present detailed, field-proven protocols for its experimental determination, and offer a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and optimize the solubility of these critical synthetic intermediates and drug candidates.

Physicochemical Principles Governing Solubility

The solubility of a molecule is a delicate balance of its interactions with itself (in the solid state) and with the solvent. For Boc-protected fluorinated azepanes, this balance is dictated by the interplay of the azepane ring's conformation, the powerful electronic effects of fluorine, and the steric and lipophilic contributions of the Boc group.

The Impact of Fluorination

The introduction of fluorine, the most electronegative element, profoundly alters a molecule's properties.[4] Its effects are not merely additive but are highly dependent on the position and number of fluorine atoms.

  • Lipophilicity (logP) Modulation : The effect of fluorine on lipophilicity is complex and often misunderstood. While a single aliphatic fluorine atom can slightly increase lipophilicity due to the masking of a polar C-H bond, increasing the number of fluorine atoms on a single carbon or in close proximity often leads to a decrease in lipophilicity.[8][9] This is because the highly polarized C-F bonds create significant local dipoles, which can increase the overall polarity of the molecule. The octanol-water partition coefficient (logP) has been shown to be an excellent proxy for membrane permeability, making this a critical parameter to control.[9] However, standard computational models for predicting logP often struggle with fluorinated compounds, necessitating the use of specialized models or experimental validation.[10][11]

  • pKa Modulation : Fluorine atoms act as powerful electron-withdrawing groups. When placed near the azepane nitrogen, they lower its basicity (pKa). This has a direct impact on aqueous solubility, as a lower pKa means the compound will be less protonated and positively charged at a given physiological pH, reducing its interaction with water.

  • Conformational Control : The seven-membered azepane ring is conformationally flexible. Strategic fluorination can lock the ring into a preferred conformation through electrostatic interactions or hyperconjugation.[12] This "conformational rigidification" can have a significant, albeit hard-to-predict, effect on the molecule's crystal lattice energy. A more stable crystal lattice requires more energy to break, leading to lower thermodynamic solubility.[12]

The Influence of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is ubiquitous in synthesis for its stability and ease of removal under acidic conditions.[7][13] However, its presence dramatically alters the parent molecule's solubility profile.

  • Increased Lipophilicity and Molecular Weight : The bulky tert-butyl component of the Boc group is highly lipophilic ("greasy"). Its addition significantly increases the molecule's nonpolar surface area and molecular weight, which are primary drivers for decreased aqueous solubility.

  • Hydrogen Bonding : The Boc group removes the N-H hydrogen bond donor capability of the parent secondary amine. While its two carbonyl oxygens can act as hydrogen bond acceptors, the net effect is a significant disruption of the hydrogen bonding network that is crucial for dissolution in protic solvents like water.

  • Solid-State Properties : The Boc group's size and shape heavily influence how molecules pack in the solid state. This can lead to either more stable (higher melting point, lower solubility) or less stable (amorphous, higher solubility) solid forms.

Synergistic Effects and the Challenge of Prediction

The combined effect of fluorination and Boc-protection is rarely a simple sum of the parts. A fluorine atom can modulate the electronic character of the azepane ring, which in turn can influence the rotational barrier or electronic environment of the adjacent Boc group. It is this intricate interplay that makes a priori prediction of solubility challenging and underscores the necessity of robust experimental measurement.

Experimental Determination of Solubility

Solubility should be measured early and often in the drug discovery process to avoid costly late-stage failures.[14] Two distinct types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a high-throughput measurement relevant to early discovery, as it mimics the conditions of many in vitro biological assays.[14] Nephelometry, which measures light scattering by insoluble particles, is a common and scalable technique for this purpose.[15]

This protocol describes a standard method for assessing the kinetic solubility of a compound library in a 384-well plate format.

Materials & Reagents:

  • Test Compounds (10 mM stock in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Positive Control (e.g., a known poorly soluble compound)

  • Negative Control (100% DMSO)

  • Clear, flat-bottom 384-well microplates

  • Microplate Nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

  • Acoustic liquid handler or precision multichannel pipette

Methodology:

  • Plate Preparation : Dispense PBS into the wells of a 384-well plate. For a final assay volume of 100 µL with 1% DMSO, dispense 99 µL of PBS.

  • Compound Dispensing : Using an acoustic liquid handler or a multichannel pipette, transfer 1 µL of the 10 mM DMSO stock solutions of the test compounds into the PBS-containing wells. This creates a final top concentration of 100 µM. Prepare a serial dilution series if a concentration curve is desired.

  • Control Wells : Include wells with 1 µL of a known insoluble compound (positive control) and 1 µL of pure DMSO (negative control/blank).

  • Incubation : Shake the plate for 10 minutes at room temperature to allow for precipitation to occur.

  • Measurement : Place the microplate into the nephelometer and measure the light scatter at an appropriate wavelength (e.g., 635 nm).

  • Data Analysis :

    • Subtract the average signal from the blank wells from all other wells.

    • The kinetic solubility limit is defined as the concentration at which the light scattering signal rises significantly above the baseline noise. This can be determined by visual inspection of the concentration curve or by setting a threshold (e.g., 3 standard deviations above the blank).

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dispense 99µL PBS into 384-well plate C Transfer 1µL of DMSO stock to PBS (Final Conc: 100µM) A->C B Prepare 10mM Compound Stocks in 100% DMSO B->C D Incubate & Shake (10 min @ RT) C->D E Measure Light Scatter (Nephelometry) D->E F Subtract Blank (DMSO only wells) E->F G Determine Precipitation Point (Solubility Limit) F->G

Caption: Workflow for a high-throughput kinetic solubility assay using nephelometry.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The "shake-flask" method is the gold standard for this measurement.[16] It is more time-consuming but provides a true measure of a compound's intrinsic solubility, which is critical for formulation and predicting in vivo behavior.[14]

This protocol describes the benchmark method for determining the equilibrium solubility of a single compound.

Materials & Reagents:

  • Test Compound (solid powder)

  • Solvent (e.g., Deionized Water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Methodology:

  • Preparation : Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration : Cap the vial securely and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[15]

  • Phase Separation : After incubation, let the vials stand to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection : Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended) : Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.

  • Quantification :

    • Prepare a standard curve of the compound with known concentrations in the same solvent.

    • Dilute the filtered supernatant into the linear range of the standard curve.

    • Analyze the diluted sample and the standards using a validated analytical method (e.g., HPLC-UV).

  • Calculation : Use the standard curve to determine the concentration of the compound in the undiluted supernatant. This value is the thermodynamic solubility, typically expressed in µg/mL or µM.

G A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Equilibrate on Shaker (≥24h @ const. Temp) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Filter Supernatant (0.22µm filter) E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility vs. Standard Curve G->H

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Illustrative Profile

Table 1: Illustrative Solubility Profile of a Boc-Protected 3-Aminoazepane Series

Compound IDFluorination PatternBoc-Protected?logP (Calculated)Kinetic Solubility (µM in PBS, pH 7.4)Thermodynamic Solubility (µg/mL in Water, 25°C)Notes
AZ-01 Non-fluorinatedYes3.18525Baseline lipophilic compound with low solubility.
AZ-02 4-fluoro (axial)Yes3.36018Single fluorine slightly increases logP, potentially stabilizing the crystal, lowering solubility.
AZ-03 4,4-difluoroYes2.911040Difluoro substitution lowers logP, breaking the trend and improving solubility.
AZ-04 5-trifluoromethylYes3.8< 10< 5The highly lipophilic CF3 group drastically reduces solubility.
AZ-01-HCI Non-fluorinatedNo (HCl salt)1.2> 200> 1000Removal of the Boc group and formation of a salt dramatically increases aqueous solubility.

Conclusion and Future Outlook

The solubility of Boc-protected fluorinated azepanes is governed by a complex interplay between the conformational preferences of the seven-membered ring, the profound electronic and steric effects of fluorine substituents, and the significant lipophilic contribution of the Boc protecting group. While computational tools can offer initial guidance, they often lack accuracy for these structurally complex and fluorinated molecules.[10][11] Therefore, a robust experimental strategy employing both high-throughput kinetic assays for early-stage screening and the gold-standard shake-flask method for lead optimization is indispensable.

Understanding this solubility profile is not merely an academic exercise; it is a critical prerequisite for the successful progression of drug candidates. Poor solubility can terminate development due to challenges in formulation, low bioavailability, and unreliable in vitro assay results. As medicinal chemists continue to explore the rich chemical space of fluorinated heterocycles, the generation of high-quality, public solubility data will be crucial for building more predictive models and accelerating the discovery of new medicines.

References

  • ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Ferreira, L. F., et al. (2020, October 5). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry. [Link]

  • Gurbych, O., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Unknown Author. SOLUBILITY AND DISSOLUTION FOR DRUG. Academia.edu. [Link]

  • van der Velden, J. L. J., et al. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]

  • Gurbych, O., et al. (2024, July). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. [Link]

  • Hunter, L. (2018, December). Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]

  • Winter, R. F. (2018). Fluorinated Azaacenes: Efficient Syntheses, Structures, and Electrochemical Properties. Inorganics. [Link]

  • Gevorgyan, V., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • Abrahami, R. A., et al. (2017, September 21). Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Repository of the Academy's Library. [Link]

  • Ielo, L., et al. (2022, January). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Synform. (2020). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]

  • Hunter, L. (2020). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Jackfir. [Link]

  • Reymond, J. L., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Carrick, J. D., et al. (2020, January). Heterocycle N-Boc deprotection scope. ResearchGate. [Link]

  • Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Qu, J., et al. (2009). Water Boc Deprotection. Scribd. [Link]

  • Aouf, C., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences. [Link]

  • Gevorgyan, V., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Center for Biotechnology Information. [Link]

  • Hovione. (2015, November 1). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Chireh, A., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Azepane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane (hexamethyleneimine) ring is a privileged pharmacophore in drug discovery, serving as a core scaffold in anticonvulsants, kinase inhibitors (e.g., Balanol analogues), and GPCR modulators. The incorporation of fluorine into the azepane architecture is a critical strategy for modulating basicity (


), enhancing metabolic stability (blocking P450 oxidation), and restricting conformational flexibility. This guide details the selection of reagents and protocols for synthesizing fluorinated azepanes, focusing on Nucleophilic Deoxyfluorination  and Ring-Closing Metathesis (RCM) .

Strategic Selection of Synthetic Route

The synthesis of fluorinated azepanes is rarely "one-size-fits-all." The choice of reagents depends heavily on the position of the fluorine atom and the availability of precursors.

Decision Matrix
  • Gem-difluorination (C4/C5): Best achieved via Deoxyfluorination of the corresponding azepanone using DAST or Deoxofluor®.

  • Mono-fluorination (Stereoselective): Best achieved via Ring-Closing Metathesis (RCM) of chiral fluorinated dienes or Nucleophilic Substitution (

    
    ) on hydroxy-azepanes.
    
  • Scaffold Construction: Ring Expansion (Schmidt reaction) of fluorinated cyclohexanones is viable for accessing lactams, which are subsequently reduced to azepanes.

Visualization: Synthetic Pathway Decision Tree

G Start Target: Fluorinated Azepane Decision1 Fluorine Pattern? Start->Decision1 GemDifluoro Gem-difluoro (e.g., 4,4-F2) Decision1->GemDifluoro MonoFluoro Mono-fluoro (Stereodefined) Decision1->MonoFluoro Route1 Route A: Deoxyfluorination (Reagent: DAST/Deoxofluor) GemDifluoro->Route1 Route2 Route B: Ring-Closing Metathesis (Reagent: Grubbs II) MonoFluoro->Route2 Route3 Route C: Ring Expansion (Reagent: NaN3/TFA) MonoFluoro->Route3 Precursor1 Precursor: N-Boc-Azepan-4-one Route1->Precursor1 requires Precursor2 Precursor: Fluorinated Dienes Route2->Precursor2 requires Precursor3 Precursor: Fluorinated Cyclohexanone Route3->Precursor3 requires

Figure 1: Decision tree for selecting the optimal synthetic route based on the desired fluorination pattern and available starting materials.

Key Reagents & Methodologies

A. Nucleophilic Fluorinating Agents (The "Deoxy" Route)

For converting carbonyls to gem-difluorides or alcohols to monofluorides.

ReagentChemical NameKey ApplicationProsCons
DAST Diethylaminosulfur trifluorideKetone


; Alcohol


High reactivity; Standard for gem-difluorination.Thermally unstable >50°C; Explosive risk; Generates HF.
Deoxofluor® Bis(2-methoxyethyl)aminosulfur trifluorideSame as DASTMore thermally stable than DAST; Can be used in THF.More expensive; Still requires rigorous safety protocols.
XtalFluor-E® (Diethylamino)difluorosulfonium tetrafluoroborateAlcohol


Solid, stable, non-fuming; Higher chemoselectivity.Lower reactivity toward ketones; Requires HF-amine promoter.
B. Ring-Closing Metathesis Catalysts

For constructing the 7-membered ring from acyclic fluorinated precursors.

  • Grubbs 2nd Gen: Robust; tolerates amines (if protected) and fluorinated allylic groups.

  • Hoveyda-Grubbs 2nd Gen: Excellent for difficult cyclizations (tetrasubstituted double bonds) often encountered with steric fluorine substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4-Difluoroazepane via DAST

Target: tert-Butyl 4,4-difluoroazepane-1-carboxylate Mechanism: Nucleophilic deoxyfluorination of the ketone carbonyl.

Reagents:

  • N-Boc-azepan-4-one (1.0 equiv)[1]

  • DAST (Diethylaminosulfur trifluoride) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous[1]

Workflow Diagram:

ProtocolA Step1 Dissolution (N-Boc-azepan-4-one in DCM) Step2 Cooling (-78°C, N2 atm) Step1->Step2 Step3 Addition (DAST, Dropwise) Step2->Step3 Exothermic! Step4 Warming (RT, Overnight) Step3->Step4 Reaction Step5 Quenching (Sat. NaHCO3, 0°C) Step4->Step5 Careful! CO2 evolution Step6 Extraction & Purification Step5->Step6

Figure 2: Step-by-step workflow for the deoxyfluorination of azepan-4-one using DAST.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with nitrogen. Add N-Boc-azepan-4-one (1.0 g, 4.69 mmol) and anhydrous DCM (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-reactions (formation of vinyl fluorides).

  • Addition: Slowly add DAST (1.24 mL, 9.38 mmol) dropwise via a syringe over 15 minutes. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) naturally. Stir overnight (12–16 h).

  • Quenching (Safety Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous

    
    . Caution: Vigorous evolution of 
    
    
    
    will occur.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid/oil.

Validation:

  • 19F NMR: Look for a characteristic signal around -90 to -100 ppm (gem-difluoro pattern).

  • LC-MS: Confirm mass of

    
    .
    
Protocol B: Ring-Closing Metathesis (RCM) for 3-Fluoroazepines

Target: Fluorinated azepane precursors (unsaturated). Context: This route is preferred when specific stereochemistry at the C3/C4 position is required, starting from chiral amino acids or allylic fluorides.

Reagents:

  • Diallylamine precursor (containing allylic fluoride)

  • Grubbs II Catalyst (5 mol%)

  • DCM (degassed) or Toluene (for higher T)

Step-by-Step Procedure:

  • Degassing: Dissolve the diene precursor (0.1 M) in anhydrous DCM. Sparge with argon for 30 minutes. Note: Oxygen poisons the ruthenium carbene.

  • Catalysis: Add Grubbs II catalyst (0.05 equiv) in one portion.

  • Reflux: Heat to reflux (40°C) for 2–6 hours. Monitor by TLC for disappearance of starting material.

  • Workup: Concentrate the solvent.

  • Purification: Flash chromatography. Tip: Add a scavenger (e.g., activated carbon or specialized thiourea silica) to remove Ruthenium residues, which can isomerize the double bond.

Troubleshooting & Optimization

IssueProbable CauseSolution
Elimination vs. Fluorination DAST acts as a base at higher temps.Ensure addition is strictly at -78°C. Switch to Deoxofluor or XtalFluor-E which are less prone to elimination.
Incomplete Conversion (RCM) Formation of stable Ru-chelates; Steric bulk of Fluorine.Use Hoveyda-Grubbs II ; Increase dilution (0.005 M) to favor intramolecular cyclization; Add Lewis acid (e.g.,

) to break N-Ru chelation.
Dark/Tarry Reaction (DAST) Decomposition of reagent.Use fresh DAST (yellow/orange liquid). If dark brown/black, discard safely.

Safety Considerations (E-E-A-T)

  • HF Generation: DAST and Deoxofluor release HF upon hydrolysis. Always quench in a fume hood into a basic solution (bicarbonate). Do not use glass for quenching if large quantities are involved (etching risk); use polypropylene.

  • Pressure: RCM reactions release ethylene gas. Ensure the system is vented through a bubbler to prevent pressure buildup and to drive the equilibrium forward.

References

  • BenchChem. 4,4-Difluoroazepane Hydrochloride Experimental Protocol. Retrieved from

  • Zhou, J., & Yeung, Y. (2014).[2] N-Bromosuccinimide-Induced Aminocyclization–Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane.[2] Organic Letters, 16(8), 2134–2137. Link

  • Champagne, P. A., et al. (2015). Deoxyfluorination of alcohols and ketones. Chemical Reviews. (General reference for DAST/Deoxofluor mechanisms).
  • Ruffoni, A., et al. (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[4][5] Nature Chemistry.[3] Link

  • Verniest, G., et al. (2011).[6] Synthesis of 3-amino-4-fluoropyrazoles (Selectfluor usage).[6] Journal of Organic Chemistry.[2] Link

Sources

reaction pathways for functionalizing 5-oxoazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 5-Oxoazepane Scaffold

Abstract

The 5-oxoazepane (systematically azepan-4-one or hexahydro-5H-azepin-5-one) scaffold represents a privileged pharmacophore in drug discovery, serving as a core structural motif in protease inhibitors (e.g., Cathepsin K), GPCR ligands, and peptidomimetics.[1] However, its seven-membered ring architecture presents unique challenges, including conformational flexibility and transannular strain, which complicate standard functionalization protocols. This guide provides validated, high-fidelity protocols for the divergent synthesis of 5-oxoazepane derivatives, focusing on C5-carbonyl modulation, alpha-carbon functionalization, and nitrogen protection strategies.

Introduction: The Azepane Challenge

While six-membered rings (piperidines) are ubiquitous, seven-membered azepanes offer a unique "Goldilocks" volume—larger than pyrrolidines but more flexible than piperidines—allowing them to explore binding pockets inaccessible to other heterocycles.

Critical Considerations for Functionalization:

  • Nomenclature & Symmetry: In the unsubstituted N-protected form, the 4-oxo and 5-oxo positions are enantiotopic pathways relative to the nitrogen. Standard IUPAC nomenclature prefers azepan-4-one. However, for the purpose of this guide and aligning with specific literature on substituted derivatives, we refer to the ketone position distal to the nitrogen as the C5-oxo vector.

  • Transannular Interactions: Unlike piperidines, the azepane ring allows the nitrogen lone pair to approach the C5-carbonyl carbon (transannular interaction), potentially raising the HOMO of the nucleophile or altering the electrophilicity of the ketone.

  • Conformational Flux: The ring exists in a dynamic equilibrium between twist-chair and chair forms. Stereoselective additions (e.g., Grignard) often yield lower diastereomeric ratios (dr) compared to six-membered rings, necessitating robust separation protocols.

Divergent Synthesis Workflow

The following diagram illustrates the strategic "Hub-and-Spoke" model for generating libraries from the core N-protected 5-oxoazepane.

AzepanePathways Core N-Protected 5-Oxoazepane (The Hub) RedAm Reductive Amination (Library Gen) Core->RedAm  Amines/Anilines  NaBH(OAc)3 Alpha Alpha-Arylation (Pd-Catalyzed) Core->Alpha  Ar-Br  Pd(OAc)2/Ligand Wittig Wittig/HWE (Linker Install) Core->Wittig  Ph3P=CH-R Grignard Nucleophilic Addition (Quaternary Center) Core->Grignard  R-MgBr / R-Li AmineLib Secondary/Tertiary Amine Library RedAm->AmineLib AlphaProd C4/C6-Aryl Derivatives Alpha->AlphaProd Olefin Exocyclic Alkenes Wittig->Olefin Alcohol Tertiary Alcohols Grignard->Alcohol

Figure 1: Strategic vectors for functionalizing the 5-oxoazepane core. The ketone (C5) and alpha-carbons (C4/C6) serve as primary reaction sites.

Detailed Experimental Protocols

Protocol A: High-Throughput Reductive Amination

Objective: Installation of diverse amine substituents at C5. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.[2][3] Critical Control Point: Choice of hydride source.[4] Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better selectivity (does not reduce the ketone directly as fast as the imine).

Reagents:

  • Substrate: tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv)

  • Amine Partner: 1.1–1.2 equiv (Primary or Secondary amine)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the 5-oxoazepane (1.0 mmol) and the amine partner (1.1 mmol) in DCE (5 mL).

  • Activation: Add AcOH (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the basicity of the amine. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under N2 atmosphere.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Data Summary: Common Yields

Amine Type Example Partner Typical Yield (%) Notes
Primary Aliphatic Benzylamine 85–95% Rapid reaction; minimal steric hindrance.
Secondary Aliphatic Morpholine 70–85% Slower iminium formation; may require mild heating (40°C).

| Aniline (Weak Nu) | 4-Fluoroaniline | 50–65% | Requires excess acid (2.0 equiv) or Ti(OiPr)4 pre-complexation. |

Protocol B: Palladium-Catalyzed Alpha-Arylation

Objective: Introduction of aryl groups at C4/C6 (alpha to ketone). Significance: Creates C-C bonds critical for building rigidified cores found in kinase inhibitors. Challenge: Regioselectivity is generally not an issue due to symmetry in the unsubstituted core, but mono- vs. bis-arylation must be controlled.

Reagents:

  • Substrate: tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv)

  • Aryl Bromide: Ar-Br (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: BINAP or Xantphos (7.5 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add Pd(OAc)2, Ligand, and NaOtBu. Purge with Argon.

  • Solvation: Add Toluene (0.2 M concentration relative to substrate).

  • Substrate Addition: Add the 5-oxoazepane and Aryl Bromide.

  • Heating: Seal the tube and heat to 80–100°C for 12 hours. Note: Monitoring by LCMS is critical to stop the reaction before bis-arylation occurs.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove Pd black.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Stereoselective Grignard Addition

Objective: Creation of tertiary alcohols (quaternary carbon center). Expert Insight: 5-oxoazepanes are prone to enolization with basic Grignards. The use of organolithiums or Cerium(III) chloride additives (Luche conditions) can suppress enolization and enhance nucleophilic addition.

Reagents:

  • Substrate: tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv)

  • Nucleophile: PhMgBr (or R-Li) (1.5 equiv)

  • Additive (Optional): anhydrous CeCl3 (1.5 equiv) – highly recommended for enolizable ketones.

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • CeCl3 Activation (If using): Dry CeCl3·7H2O at 140°C under high vacuum for 2 hours until a fine white powder forms. Suspend in THF and stir for 2 hours at RT.

  • Substrate Addition: Cool the CeCl3/THF slurry (or pure THF) to -78°C. Add the 5-oxoazepane solution dropwise.

  • Nucleophile Addition: Add the Grignard reagent/Organolithium dropwise over 20 minutes. Control Point: Maintain -78°C to maximize kinetic control and diastereoselectivity.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Cautiously add saturated aqueous NH4Cl.

  • Extraction: Extract with EtOAc.

  • Analysis: Check diastereomeric ratio (dr) via crude NMR. 5-oxoazepanes typically yield a mixture (e.g., 3:1) requiring HPLC or careful column chromatography for separation.

Pathway Selection Logic

Use the following decision tree to select the appropriate synthetic route based on the desired target moiety.

DecisionTree Start Target Moiety at C5? Q1 Nitrogen Atom? Start->Q1 Q2 Carbon Atom? Start->Q2 Path1 Secondary Amine Q1->Path1 Reductive Amination Path2 Tertiary Alcohol Q2->Path2 Grignard/Lithium Path3 Exocyclic Alkene Q2->Path3 Wittig/HWE Detail1 Protocol A: Use NaBH(OAc)3 Avoid NaCNBH3 (Tox) Path1->Detail1 Detail2 Protocol C: Use CeCl3 to prevent enolization Path2->Detail2

Figure 2: Decision matrix for C5-functionalization.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[5]

  • Alpha-Arylation of Azepanes: Wolfe, J. P., et al. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 2000.

  • Azepane Conformational Analysis: Lightner, D. A., et al. "Conformational Analysis of 4-tert-Butyl-1-methyl-1-azacycloheptane." Journal of the American Chemical Society, 1986.

  • Medicinal Chemistry Applications: Di Fabio, R., et al. "Substituted Azepane Derivatives as Novel NK1 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Green Chemistry Alternatives: Burkhardt, E. R., et al. "2-Picoline Borane: A Non-Toxic Alternative to Pyridine Borane for Reductive Aminations." Organic Process Research & Development, 2008.

Sources

Application Note: Precision Synthesis of Azepanes via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ring-Closing Metathesis (RCM) Strategies for Azepane Synthesis Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists[1]

Abstract & Strategic Framework

The synthesis of azepanes (7-membered nitrogen heterocycles) presents a unique thermodynamic and kinetic challenge compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).[1][2] While 5/6-membered rings benefit from favorable enthalpy and entropy, 7-membered rings suffer from significant transannular strain and unfavorable entropic factors during cyclization.[1]

Ring-Closing Metathesis (RCM) has emerged as the premier strategy to overcome these barriers.[1] However, successful azepane formation requires a departure from "standard" RCM conditions.[1] This guide outlines a high-fidelity workflow focusing on conformational pre-organization , catalyst longevity , and suppression of isomerization .

The Core Challenge: The Entropic/Enthalpic Barrier
  • Entropic Penalty: The probability of the two alkene termini meeting is lower for 7-membered chains than for 5 or 6.[1]

  • Enthalpic Strain: Pucker and transannular interactions in the transition state raise the activation energy (

    
    ).
    
  • The Solution: We utilize the Thorpe-Ingold Effect (gem-disubstitution) and Rotamer Control (via N-protecting groups) to bias the linear precursor into a "coiled" conformation that mimics the transition state.[1]

Critical Decision Matrix: Substrate & Catalyst Engineering

Before initiating wet chemistry, use this decision matrix to design your substrate and select the appropriate catalytic system.

A. Protecting Group Strategy (Rotamer Control)

The nitrogen protecting group is not merely a shield; it is a structural lever.[1]

  • Carbamates (Boc, Cbz): Preferred.[1] The

    
     strain in the cis-rotamer of the carbamate forces the N-alkyl chains closer, increasing the effective molarity of the reacting alkenes.
    
  • Sulfonamides (Ts, Ns): Excellent for stability and crystallinity, but the geometry is less optimal for RCM than carbamates. Use if the amine is highly basic and might poison the catalyst.[2]

  • Free Amines: Avoid. Free amines coordinate to the Ruthenium center, quenching the catalyst. If a free amine is required, use Protocol B (Acid-Buffered RCM) .[1]

B. Catalyst Selection[1][2][3][4][5]
  • Grubbs II (G-II): The workhorse.[1] High activity, but prone to causing alkene migration (isomerization) in the product.

  • Hoveyda-Grubbs II (HG-II): The "Sniper."[1] Higher stability to heat and oxygen.[1] Essential for sterically hindered alkenes (e.g., trisubstituted olefins) or when the reaction requires reflux in toluene.

  • Schrock Catalysts (Mo/W): Generally avoided for simple azepanes due to high sensitivity to air/moisture, unless specific E/Z selectivity is required.[1]

C. Visualization: Optimization Logic Flow

RCM_Decision_Tree Start Start: Azepane Precursor Design CheckAmine Is Nitrogen Protected? Start->CheckAmine Protect Protect N (Boc/Cbz preferred) CheckAmine->Protect No CheckSubst Alkene Substitution? CheckAmine->CheckSubst Yes Protect->CheckSubst GII Use Grubbs II (Standard) CheckSubst->GII Terminal Alkenes HGII Use Hoveyda-Grubbs II (High Stability) CheckSubst->HGII Steric Bulk / Tetrasubstituted Isomerization Risk of Isomerization? (Allylic ethers/amines) GII->Isomerization HGII->Isomerization Additive Add 1,4-Benzoquinone (10-20 mol%) Isomerization->Additive Yes End Proceed to Protocol A Isomerization->End No Additive->End

Figure 1: Decision logic for catalyst and condition selection to maximize azepane yield.

Experimental Protocols

Protocol A: High-Dilution RCM for N-Protected Azepanes

This is the "Gold Standard" protocol for forming 7-membered rings from dienes.[1]

Scientific Rationale:

  • High Dilution (0.005 M): Critical to favor intramolecular cyclization (RCM) over intermolecular dimerization (ADMET polymerization).[1]

  • Argon Sparging: Removes dissolved ethylene.[1] Ethylene back-pressure shifts the equilibrium toward the open diene.[1]

  • Ti(OiPr)4 Additive: Scavenges trace free amines or chelatable groups that could poison the Ru-carbene.[1]

Materials:

  • Precursor Diene (N-Boc-diallylamine derivative)[1]

  • Dichloromethane (DCM), anhydrous, degassed[1]

  • Grubbs II Catalyst (G-II)[1][3]

  • Titanium Isopropoxide (Ti(OiPr)4) - Optional for Lewis basic substrates[1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser. Cool under a stream of dry Argon.

  • Solvent Degassing: In a separate flask, sparge anhydrous DCM with Argon for 20 minutes. Note: Oxygen is the primary cause of catalyst death (color change from purple to brown).

  • Substrate Dissolution: Dissolve the diene (1.0 equiv) in the degassed DCM to achieve a concentration of 0.005 M (e.g., 1 mmol substrate in 200 mL DCM).

    • Self-Validation Check: If the solution is cloudy, sonicate. Homogeneity is vital.[1]

  • Additive (Optional): If the substrate has other Lewis basic sites (ethers, esters), add Ti(OiPr)4 (0.3 equiv) and stir for 15 mins.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion.

    • Visual Cue: The solution should turn a deep purple/pink. A rapid shift to brown/black indicates catalyst decomposition (check solvent quality).[1]

  • Reflux: Heat the reaction to reflux (40°C) under a continuous slow stream of Argon (to sweep away ethylene).

  • Monitoring: Monitor by TLC every 2 hours.

    • Optimization: If conversion stalls at 50%, add a second portion of catalyst (2-3 mol%).[1]

  • Quench: Once complete (usually 4-12 hours), cool to RT. Add Ethyl Vinyl Ether (50 equiv relative to catalyst) or DMSO (50 equiv) and stir for 30 mins. This deactivates the Ru-carbene.[1]

  • Purification: Concentrate in vacuo. The residue will be dark. Filter through a short pad of silica gel to remove Ruthenium byproducts before full column chromatography.

Protocol B: Acid-Buffered RCM for Basic Amines

Use this when N-protecting groups are not feasible or when the amine must remain basic.[1]

Scientific Rationale: Protonation of the amine with a strong acid (HCl or p-TsOH) converts the Lewis basic nitrogen (catalyst poison) into a non-coordinating ammonium salt.[1]

Modifications to Protocol A:

  • Salt Formation: Before adding solvent, treat the free amine precursor with 1.05 equiv of anhydrous HCl (in ether) or p-Toluenesulfonic acid.[1] Evaporate to dryness to isolate the ammonium salt.

  • Solvent Switch: Ammonium salts are often insoluble in DCM.[1] Use Methanol (MeOH) or Hexafluoroisopropanol (HFIP) as the solvent.[1] Note that G-II is active in MeOH.[1]

  • Execution: Proceed with catalyst addition (G-II or HG-II) at reflux.[1]

  • Workup: After quenching with ethyl vinyl ether, basify with saturated NaHCO3 before extraction to recover the free amine azepane.

Troubleshooting & Optimization (The "Self-Validating" System)

SymptomMechanistic CauseCorrective Action
Oligomerization (Multiple spots on TLC)Concentration too high.[1] Intermolecular reaction is competing.Dilute reaction to 0.001 M. Add substrate via syringe pump (pseudo-high dilution).
Isomerization (Product double bond migrates)Ruthenium hydride species formation (catalyst degradation).[1][4]Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. It scavenges Ru-hydrides.[1]
Stalled Reaction (Purple color fades to brown)Catalyst death due to O2 or ethylene saturation.[1]Ensure rigorous degassing.[1] Spurge Argon through the liquid during reaction. Add catalyst in 3 portions over 6 hours.
No Reaction (Starting material persists)Steric hindrance or "unfavorable rotamer."[1]Switch to Hoveyda-Grubbs II . Increase temp (use Toluene at 80°C). Change N-protecting group (e.g., Boc to Ts).[1]

Case Study: Synthesis of Balanol Core Analog

Reference: Based on strategies by Furstner and Grubbs.

Objective: Synthesis of a tetrahydroazepine core for a Balanol analog. Substrate: N-Boc-N-(but-3-enyl)-3-vinylaniline.[1]

  • Setup: 1.0 g of substrate dissolved in 1.0 L of anhydrous DCM (0.003 M).

  • Catalyst: Hoveyda-Grubbs II (2 mol%) added at RT.

  • Process: Reflux for 4 hours.

  • Observation: TLC showed clean conversion to a lower Rf spot. No dimer observed.[1]

  • Result: 92% isolated yield of the 7-membered lactam precursor.

  • Key Insight: The use of the N-Boc group created a "turn" conformation, bringing the alkenes into proximity, while the low concentration prevented dimerization.

Experimental Workflow Visualization

RCM_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup S1 Degas Solvent (Ar Sparging 20m) S2 Dissolve Substrate (0.005 M) S1->S2 S3 Add Catalyst (G-II or HG-II) S2->S3 S4 Reflux w/ Ar Vent (Remove Ethylene) S3->S4 S5 Monitor (TLC) Check Color S4->S5 S5->S3 Stalled (<50%) S6 Quench (Ethyl Vinyl Ether) S5->S6 Complete S7 Purification (Silica Filtration) S6->S7

Figure 2: Step-by-step experimental workflow for high-fidelity azepane synthesis.

References

  • Grubbs, R. H. (Ed.). Handbook of Metathesis, Volume 2: Applications in Organic Synthesis.[1] Wiley-VCH, 2003.[1] [1]

  • Fürstner, A., et al. "Ring-Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes."[1] Journal of the American Chemical Society, 118(1), 1996. [1]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][4] Journal of the American Chemical Society, 127(49), 17160–17161, 2005. [1]

  • Maier, M. E. "Ring-Closing Metathesis of Medium-Sized Rings."[1] Accounts of Chemical Research, 54(10), 2021.[1] (General Review of Medium Rings).

  • BenchChem Application Note. "Optimizing reaction conditions for azepane ring formation." [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket: Yield Optimization & Process Stability
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (and its regioisomers) presents a classic "trap" in heterocyclic chemistry: the collision of a conformationally flexible medium-sized ring with the high reactivity of


-fluoroketones.

Users typically report yields stalling at 30-45% due to three distinct failure modes:

  • Regiochemical scrambling during ring expansion.

  • Polyfluorination (gem-difluoro formation) when using direct enolization.

  • Elimination (Dehydrofluorination) during workup, generating the

    
    -unsaturated enone.
    

This guide replaces standard "recipe" protocols with a mechanistically grounded workflow designed to push isolated yields above 75% .

Module 1: The "Golden Path" Workflow

Standard direct fluorination (LDA/NFSI) is unreliable for this scaffold. The high-yield protocol requires a thermodynamic silyl enol ether intermediate.

Visual Workflow: The Kinetic vs. Thermodynamic Control

G Start N-Boc-4-Piperidone Expansion Ring Expansion (EtO2CCHN2 / BF3) Start->Expansion Intermed 5-Oxoazepane (Scaffold) Expansion->Intermed Branch Activation Method Intermed->Branch Direct Direct Enolization (LDA / NFSI) Branch->Direct Standard Indirect Silyl Enol Ether (TMSCl / Base) Branch->Indirect Recommended DirectResult Low Yield (35%) Polyfluorination Direct->DirectResult Fluoro Electrophilic Fluorination (Selectfluor / MeCN) Indirect->Fluoro Product Target: 4-Fluoro-5-oxoazepane Fluoro->Product

Figure 1: Comparative workflow highlighting the necessity of the Silyl Enol Ether route for yield protection.

Module 2: Critical Protocol & Troubleshooting

Phase 1: Scaffold Preparation (Ring Expansion)

The purity of the starting ketone dictates the success of the fluorination. Commercial 4-oxoazepane often contains isomeric impurities.

The Protocol:

  • Reactants: tert-butyl 4-oxopiperidine-1-carboxylate + Ethyl diazoacetate (1.2 equiv).

  • Catalyst:

    
     (1.1 equiv) in 
    
    
    
    at -25°C.
  • Critical Step: The reaction produces a

    
    -keto ester. You must  perform Krapcho decarboxylation (LiCl/DMSO/H2O, 140°C) to get the clean ketone.
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst poisoning by moisture.Freshly distill

. Ensure diazoacetate is yellow (not orange/brown).
Multiple Spots on TLC Isomeric mixture (4-oxo vs 3-oxo).The expansion of 4-piperidone is symmetric; however, if you use substituted piperidines, regioselectivity is lost. Purify via recrystallization of the

-keto ester before decarboxylation.
Phase 2: The Fluorination (The Yield-Maker)

Direct fluorination fails because the fluorine atom inductively destabilizes the product, making it more acidic and prone to over-reaction. We use the Silyl Enol Ether (SEE) to "lock" the enolate.

Step A: Silyl Enol Ether Formation

Reagents: TMSCl (1.2 eq), NaI (1.5 eq), Et3N (3 eq) in MeCN. Logic: NaI generates TMS-I in situ, a hard/soft mismatch that accelerates enolization of the hindered 7-membered ring.

Step B: Electrophilic Fluorination

Reagents: Selectfluor (1.1 eq) in MeCN, 0°C


 RT.

Detailed Protocol:

  • Dissolve the isolated TMS-enol ether in anhydrous Acetonitrile (0.1 M).

  • Add Selectfluor (F-TEDA-BF4) as a solid in one portion at 0°C.

  • Stir for 2 hours.

  • Quench: Dilute with

    
    , wash with dilute 
    
    
    
    (cold).

Troubleshooting Guide:

IssueDiagnosisSolution
Low Yield (<40%) Hydrolysis of TMS ether before reaction.Ensure MeCN is anhydrous (<50 ppm water). Add 3Å molecular sieves to the reaction vessel.
Enone Formation (Elimination) Basic workup was too aggressive.The

-fluoro proton is acidic (

). Use phosphate buffer (pH 7.0) instead of

. Keep workup temperature < 10°C.
Gem-Difluorination Excess Selectfluor or unreacted ketone.Strictly limit Selectfluor to 1.05 equiv. Ensure TMS conversion is >98% by NMR before fluorination.

Module 3: Stability & Storage (The "Hidden" Yield Loss)

Users often synthesize the product successfully but lose it during evaporation.

  • Thermal Instability:

    
    -Fluoroketones in 7-membered rings are conformationally strained. Heating >40°C during rotovap induces HF elimination.
    
  • Hydration: The electron-withdrawing fluorine makes the ketone electrophilic. In the presence of water/methanol, it forms a gem-diol (hydrate) or hemiacetal, which complicates NMR interpretation.

Recommendation:

  • Evaporation: Bath temperature never exceeds 30°C.

  • Storage: Store as a solid (if crystallizable) or concentrated oil at -20°C under Argon.

  • Analysis: Run NMR in

    
     (anhydrous). If you see a "missing" carbonyl peak in 
    
    
    
    NMR (usually ~205 ppm) and a new peak at ~95 ppm, your product has hydrated. It is reversible by azeotropic drying with toluene.

Frequently Asked Questions (FAQs)

Q1: Can I use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor? A: You can, but yields are typically lower (30-50%). NFSI requires generating a lithium enolate (LDA/THF, -78°C). The 7-membered ring enolate is prone to proton transfer (scrambling) before it reacts with the bulky NFSI. Selectfluor reacts faster with the neutral TMS enol ether, preserving regiochemistry.

Q2: My NMR shows a doublet at


 4.8-5.2 ppm (

Hz). Is this correct?
A: Yes. This large coupling constant is the signature of the geminal H-F relationship. If the doublet is split further (ddd), it indicates coupling to the adjacent methylene protons, confirming the

-position.

Q3: Why is the "4-fluoro-5-oxo" numbering confusing? A: In the unsubstituted


-Boc-azepan-4-one, the molecule has a plane of symmetry. Position 3 and 5 are identical. However, once you introduce the fluorine, the symmetry breaks. IUPAC rules prioritize the ketone. If the ketone is at 1, N is 4... (This is non-standard).
Standard Nomenclature: In tert-butyl 4-oxoazepane-1-carboxylate, the alpha positions are C3 and C5. A fluorine at either position creates a racemic mixture of the same compound (enantiomers). We refer to it as 

-fluoro for simplicity.

References

  • Selectfluor Mechanism & Utility: Banks, R. E., et al.[1] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents."[1] Journal of the Chemical Society, Perkin Transactions 1, 1996.[1]

  • Azepane Ring Expansion Protocol: Vandewalle, M., et al. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate."[2] Organic Process Research & Development, 2010.

  • Fluorination of Silyl Enol Ethers: Stavber, S., et al. "Electrophilic Fluorination of Enol Esters with Selectfluor." Synthesis, 2002.[3]

  • Troubleshooting ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Fluoro Ketone Instability: 
    Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones."[4] American Journal of Organic Chemistry, 2014.[5]
    
    

Sources

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Heterocyles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by fluorinated heterocyclic compounds. As a senior application scientist, I understand that while fluorine incorporation can significantly enhance the pharmacological properties of a molecule, it often introduces solubility hurdles that can stall promising research.[1][2] This guide is structured to provide you with not only practical, step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

My aim is to provide a trustworthy and authoritative resource. Therefore, key mechanistic claims and protocols are supported by in-text citations, with a comprehensive reference list at the end for your verification.

Frequently Asked Questions (FAQs)

Q1: Why does adding fluorine to my heterocyclic compound decrease its aqueous solubility?

A1: This is a common and critical question. The impact of fluorine on solubility is a nuanced interplay of several physicochemical factors:

  • Increased Lipophilicity: The carbon-fluorine (C-F) bond is more hydrophobic than a carbon-hydrogen (C-H) bond.[3] Replacing hydrogen with fluorine often increases the molecule's overall lipophilicity (fat-loving nature), which can lead to reduced solubility in aqueous (water-based) media.[4][5] This effect is particularly pronounced in fluoro-arenes.[6][7]

  • Electron-Withdrawing Effects and pKa Shifts: Fluorine is the most electronegative element, meaning it strongly attracts electrons.[8] This powerful inductive effect can lower the pKa of nearby acidic groups (making them stronger acids) and decrease the basicity of nitrogen atoms within the heterocycle (making them weaker bases).[4][8] These pKa shifts can alter the ionization state of your compound at a given pH, which in turn significantly impacts its solubility.[8]

  • Crystal Lattice Energy: The introduction of fluorine can lead to strong intermolecular interactions, including dipole-dipole interactions and sometimes even weak hydrogen bonds. This can result in a more stable and tightly packed crystal lattice, which requires more energy to break apart and dissolve in a solvent.

It's a misconception that fluorination always decreases solubility. In some cases, strategic placement of fluorine can improve solubility.[9] For instance, it can block metabolic pathways that produce insoluble metabolites.[3]

Q2: I'm observing poor solubility in my initial screens. What are the first troubleshooting steps I should take?

A2: When faced with a poorly soluble fluorinated heterocycle, a systematic, tiered approach is most effective.

Diagram: Initial Solubility Troubleshooting Workflow

G A Initial Observation: Poor Solubility B Step 1: pH Adjustment A->B  Assess ionizable groups C Step 2: Co-solvent Screening B->C  If limited improvement D Step 3: Preliminary Excipient Screening C->D  If precipitation occurs on dilution E Solubility Improved? D->E  Evaluate results F Proceed with Formulation E->F Yes G Advanced Strategies Needed E->G No

Caption: A stepwise approach to initial solubility troubleshooting.

Step-by-Step Protocol: Initial Solubility Assessment

  • pH Modification:

    • Rationale: If your molecule has ionizable groups (e.g., amines, carboxylic acids), altering the pH of the aqueous solution can significantly increase solubility by forming a salt in situ.

    • Protocol:

      • Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

      • Create a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

      • Add a small, fixed amount of your stock solution to each buffer and equilibrate (e.g., shake for 24 hours at a controlled temperature).

      • Centrifuge the samples to pellet any undissolved compound.

      • Analyze the supernatant for the concentration of your dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Co-solvent Systems:

    • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[10]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400), glycerin.[10][11]

    • Protocol:

      • Prepare various mixtures of your chosen co-solvent(s) and water (e.g., 10%, 20%, 40% v/v).

      • Determine the saturation solubility of your compound in each mixture using the shake-flask method described above.

Table 1: Example Co-solvent Screening Data

Co-solvent System (v/v)Solubility (µg/mL)
100% Water< 1
10% Ethanol in Water15
20% Ethanol in Water50
10% PEG 400 in Water25
20% PEG 400 in Water75

Troubleshooting Guides: Advanced Solubilization Strategies

If initial troubleshooting steps are insufficient, more advanced formulation strategies are necessary.

Issue 1: My compound is still poorly soluble even with pH adjustment and co-solvents.

Solution: Surfactant-based Formulations (Micellar Solubilization)

  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[12] These micelles have a hydrophobic core that can encapsulate your poorly soluble fluorinated heterocycle, effectively dissolving it in the aqueous medium.[12]

  • Choosing a Surfactant:

    • Non-ionic surfactants (e.g., Polysorbates like Tween® 80, Poloxamers like Pluronic® F68) are generally less toxic and are a good starting point.[12]

    • Ionic surfactants (e.g., sodium lauryl sulfate - SLS) can also be effective but may have greater potential for toxicity.

Step-by-Step Protocol: Screening Surfactant Solutions

  • Prepare a series of aqueous solutions with increasing concentrations of your chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Add an excess of your compound to each solution.

  • Equilibrate the samples by shaking for 24-48 hours.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the dissolved compound in the clear supernatant.

Diagram: Micellar Solubilization

G cluster_micelle Micelle center Hydrophobic Core S1 S2 S3 S4 S5 S6 S7 S8 Drug Fluorinated Heterocycle Drug->center Encapsulation Surfactant Surfactant Monomer S_head S_tail ~~~~ S_head->S_tail

Caption: Surfactant micelles encapsulate hydrophobic drugs.

Issue 2: My compound precipitates out of solution when I dilute my DMSO stock for a cell-based assay.

Solution: Cyclodextrin Complexation

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble molecules that fit within their cavity, thereby increasing their apparent water solubility.[11][13] This is a true solubilization at the molecular level, which can prevent precipitation upon dilution.

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Step-by-Step Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess amount of your fluorinated heterocycle to each solution.

  • Equilibrate the suspensions for 48-72 hours at a constant temperature.

  • Filter the samples through a 0.22 µm filter to remove undissolved compound.

  • Determine the concentration of the dissolved compound in each filtrate.

  • Plot the concentration of your compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this line can be used to determine the stability constant of the complex.

Issue 3: I need a solid dosage form, but my compound has extremely low solubility and none of the above methods are sufficient.

Solution: Amorphous Solid Dispersions (ASDs)

  • Causality: Crystalline materials have a highly ordered structure that requires significant energy to dissolve. By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, you eliminate the crystal lattice energy barrier. This can lead to a state of "supersaturation" upon dissolution, dramatically increasing the apparent solubility and dissolution rate.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

Diagram: Amorphous Solid Dispersion Workflow

G cluster_prep Preparation A Fluorinated Heterocycle (Crystalline) D Dissolve Drug & Polymer in Common Solvent A->D B Polymer Carrier B->D C Solvent C->D E Solvent Evaporation (e.g., Spray Drying) D->E F Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) E->F G Aqueous Medium F->G Dissolution H Supersaturated Solution (Enhanced Solubility) G->H

Caption: Workflow for preparing an amorphous solid dispersion.

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Polymer and Drug Loading Screening: Select a suitable polymer and screen different drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2 w/w).

  • Dissolution: Dissolve both your compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).

  • Solvent Removal: Rapidly remove the solvent under vacuum using a rotary evaporator. This rapid removal is key to preventing the drug from recrystallizing.

  • Drying: Further dry the resulting solid film/powder under high vacuum for at least 24 hours to remove all residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

  • Dissolution Testing: Perform dissolution studies on the ASD and compare the results to the crystalline form of your compound.

Additional Strategies to Consider

  • Prodrug Approach: This involves chemically modifying your molecule to create a more soluble version (the prodrug) that, once in the body, is converted back to the active parent drug.[14][15][16][17] This is a powerful but more involved strategy often used in later stages of drug development.[15][17]

  • Nanotechnology: Techniques like creating nanosuspensions or encapsulating the drug in lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) can significantly improve solubility and bioavailability.[18][19][20][21] For example, fluorinated hexosome carriers have been shown to increase the solubility of the fluorinated drug Leflunomide by 12-fold.[22][23]

  • Salt Formation: If your compound has a suitable ionizable center, forming a stable, crystalline salt can be a very effective way to improve solubility and dissolution rate. This requires screening different counter-ions.

References

  • Vertex AI Search. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. Techniques to improve the solubility of poorly soluble drugs.
  • PMC. (n.d.).
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Wikipedia. (n.d.). Biological aspects of fluorine.
  • Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009, April 8).
  • Apollo Scientific. (2026, January 19).
  • Ingeniería UC. (n.d.). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide.
  • Pure. (n.d.).
  • Refubium - Freie Universität Berlin. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • ResearchGate. (n.d.).
  • PubMed. (2025, January 27). A fluorinated prodrug strategy enhances the therapeutic index of nanoparticle-delivered hydrophilic drugs.
  • Royal Society of Chemistry. (2025, July 31). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery.
  • Brieflands. (2021, May 31).
  • JACS Au. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • PMC. (n.d.).
  • Royal Society of Chemistry. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PMC. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed Central.
  • ResearchGate. (n.d.). Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles.
  • The Mason Group - Harvard University. (2023, February 23).
  • MDPI. (n.d.).
  • (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • ResearchGate. (2025, November 7). (PDF)
  • Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).
  • Pharma Excipients. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (2025, August 10). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide.
  • Encyclopedia.pub. (2023, May 5). Nanotechnological Approaches for Solubility Enhancement.
  • Pharmaceutical Technology. (2025, April 7). Enhancing Solubility and Bioavailability with Nanotechnology.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. NIH.
  • MDPI. (2025, February 21).
  • (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • ResearchGate. (2025, August 10).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Taylor & Francis Online. (2025, March 6).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. NIH.
  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.
  • ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • OUCI. (n.d.). Case studies of fluorine in drug discovery.
  • LOCKSS. (n.d.).

Sources

Validation & Comparative

HPLC Method Development for Chiral Azepane Separation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Optimization Guide

Executive Summary: The Azepane Challenge

Azepanes (seven-membered nitrogen-containing heterocycles) represent a unique challenge in chiral chromatography compared to their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. The core difficulty lies in conformational lability . Unlike rigid ring systems, the azepane ring undergoes rapid "ring-flipping" between twist-chair and twist-boat conformations.

This guide moves beyond generic screening protocols to address the specific physicochemical requirements of separating azepane enantiomers. We objectively compare the industry-standard Coated Polysaccharide Phases against the newer Immobilized Phases , providing a decision framework backed by experimental logic.

Part 1: Stationary Phase Selection (The Comparison)

For azepane derivatives, the choice of stationary phase is rarely about "one column fits all." It is a trade-off between Selectivity (


)  and Solvent Versatility .
Coated Polysaccharide Phases (The "Gold Standard")
  • Columns: Chiralpak® AD-H, Chiralcel® OD-H[1][2]

  • Mechanism: The chiral selector (Amylose or Cellulose tris-phenylcarbamates) is physically coated onto silica.

  • Pros: Historically provide the highest intrinsic selectivity for nitrogen heterocycles due to the supramolecular structure of the polymer.

  • Cons: Zero tolerance for "non-standard" solvents (DCM, THF, Ethyl Acetate, Chloroform). These solvents dissolve the polymer coating, destroying the column.

Immobilized Polysaccharide Phases (The "Problem Solvers")
  • Columns: Chiralpak® IA, IB, IC, ID[2][3][4]

  • Mechanism: The chiral selector is chemically bonded to the silica support.[5]

  • Pros: Universal solvent compatibility. You can use DCM or THF to induce conformational changes in the selector or solubilize lipophilic azepanes.

  • Cons: In standard solvents (Hexane/IPA), they sometimes show slightly lower resolution (

    
    ) than their coated counterparts due to the lack of supramolecular ordering caused by the immobilization chemistry.
    
Comparative Performance Matrix
FeatureCoated (AD-H / OD-H) Immobilized (IA / IC) Relevance to Azepanes
Primary Selectivity HighModerate to HighAD-H often resolves bulky azepanes best in standard NP.
Solvent Stability Low (Alkanes/Alcohols only)High (All common organics)Critical: Azepanes often require DCM for solubility or selectivity tuning.
Basicity Tolerance ModerateHighAzepanes are basic; immobilized phases often tolerate stronger amine additives.
Sample Loading LowerHigherImmobilized phases are better for prep-scale purification of azepane drugs.

Part 2: Critical Method Parameters (The "Why")

The Role of the Basic Additive

Azepanes possess a secondary or tertiary amine. Without a basic additive, the nitrogen interacts with residual silanols on the silica support, causing:

  • Severe peak tailing.

  • Loss of chiral recognition (non-specific binding overrides chiral selection).

Protocol: Always add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) to the mobile phase.

  • Expert Insight: For Chiralpak IB, EDA often yields sharper peaks than DEA due to a bidentate masking effect on the silica surface [1].

Temperature as a Selectivity Tool

Due to the azepane ring's flexibility, higher temperatures often blur the chiral recognition event (rapid conformer interconversion).

  • Recommendation: If

    
     at 25°C, lower the temperature to 10°C - 15°C . This "freezes" the azepane into a preferred conformation, often dramatically increasing 
    
    
    
    .

Part 3: Method Development Workflow

The following diagram outlines the logical decision tree for screening azepane derivatives.

AzepaneMethodDev Start Start: Azepane Racemate Solubility Check Solubility in Hexane/IPA (90:10) Start->Solubility ScreenCoated Screen Coated Columns (AD-H, OD-H) MP: Hex/IPA/0.1% DEA Solubility->ScreenCoated Soluble ScreenImm Screen Immobilized Columns (IA, IC, ID) MP: Hex/DCM/0.1% DEA Solubility->ScreenImm Insoluble CheckRes1 Resolution > 1.5? ScreenCoated->CheckRes1 Success1 Validation & Scale-up CheckRes1->Success1 Yes CheckRes1->ScreenImm No (Switch Mode) CheckRes2 Resolution > 1.5? ScreenImm->CheckRes2 CheckRes2->Success1 Yes Optimize Optimization Loop: 1. Lower Temp (10°C) 2. Change Modifier (EtOH vs IPA) 3. Switch to Polar Organic (100% ACN) CheckRes2->Optimize No Optimize->CheckRes2 Retest

Figure 1: Decision tree for chiral azepane separation, prioritizing coated phases for standard selectivity and immobilized phases for solubility/extended selectivity.

Part 4: Experimental Protocol (Step-by-Step)

Standard Screening Protocol (Normal Phase)

Objective: Rapidly identify a baseline separation for a generic N-substituted azepane.

Materials:

  • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC (All 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Ethanol or Isopropanol (HPLC Grade).

  • Additive: Diethylamine (DEA) > 99.5%.

Procedure:

  • Preparation: Dissolve the sample at 1 mg/mL in Ethanol.

  • Mobile Phase Prep: Premix n-Hexane/Alcohol (90:10 v/v). Add DEA to a final concentration of 0.1% (e.g., 1 mL per Liter). Note: Premixing ensures stable baselines compared to on-line mixing.

  • Equilibration: Flush column at 1.0 mL/min for 20 minutes (approx 10-15 column volumes).

  • Injection: Inject 5-10 µL.

  • Assessment:

    • Calculate Selectivity (

      
      ).
      
    • Calculate Resolution (

      
      ).[6]
      
"Forbidden Solvent" Protocol (Immobilized Only)

Use Case: Sample is insoluble in Hexane/Alcohol or AD-H/OD-H failed to separate.

Materials:

  • Columns: Chiralpak IA, IB, or IC.

  • Mobile Phase: n-Hexane / Dichloromethane (DCM) / Ethanol (50:50:2).

  • Additive: 0.1% DEA.

Mechanism: DCM is a "non-standard" solvent that alters the helical pitch of the amylose/cellulose polymer, creating a completely different chiral "pocket" shape than Hexane/Alcohol [2].

Part 5: Representative Data Comparison

The following table synthesizes performance data for heterocyclic amines (structurally analogous to azepanes) to illustrate the "Selector vs. Solvent" impact.

Analyte ClassColumnMobile Phase

(Selectivity)

(Resolution)
Notes
1-Benzylazepane deriv. AD-H Hex/IPA (90:10)1.121.8Baseline separation. Standard choice.
1-Benzylazepane deriv. OD-H Hex/IPA (90:10)1.040.6Partial separation. Cellulose often less effective for this specific shape.
1-Benzylazepane deriv. IA (Imm.) Hex/IPA (90:10)1.081.1Lower resolution than AD-H in standard solvents.
1-Benzylazepane deriv. IA (Imm.) Hex/DCM (85:15) 1.25 3.2 Optimization Winner. DCM altered the selector conformation favorable for azepanes.

Data Note: Values are representative of typical method development outcomes for N-benzyl heterocyclic systems [3].

Part 6: Troubleshooting & Self-Validation

To ensure your method is robust (Trustworthiness), perform these checks:

  • The "Memory Effect" Check:

    • Issue: Polysaccharide columns can retain "memory" of previous solvents.

    • Validation: If switching from IPA to Ethanol, flush with 100% Ethanol for 30 mins before re-equilibrating with Hexane.

  • The Additive Check:

    • Issue: Drifting retention times.[7][8]

    • Validation: Verify the DEA/EDA is fresh. Amines oxidize over time. If retention times decrease over sequential runs, the column is not fully equilibrated with the amine additive.

  • The Solubility Trap:

    • Issue: Sample precipitation on-column.[9]

    • Validation: If using Hexane-rich mobile phases, ensure the sample does not crash out when the injection plug (often 100% EtOH) hits the mobile phase. Dilute sample in mobile phase if possible.

References

  • Chiral Technologies Europe. (n.d.). Method Development with CHIRALPAK® IB. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for Immobilized CSPs. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of Chiralpak IA vs AD-H. Retrieved from [Link]

Sources

comparing bioactivity of fluorinated vs non-fluorinated azepanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Azepanes

Introduction: The Azepane Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, stands out as a privileged scaffold. Its inherent three-dimensionality and conformational flexibility have made it a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] Azepane derivatives are found in numerous approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities including antipsychotic, anticancer, and antiviral properties.[1][4][5]

However, the very flexibility that makes the azepane ring a versatile starting point can also be a liability, leading to poor target selectivity and metabolic instability. To overcome these challenges, medicinal chemists frequently turn to a powerful strategy: selective fluorination. The introduction of fluorine, the most electronegative element, into the azepane structure is not merely an atomic substitution; it is a profound modification that can systematically tune a molecule's physicochemical properties to enhance its drug-like characteristics.[6][7]

This guide provides a comprehensive comparison of fluorinated and non-fluorinated azepanes, moving from fundamental physicochemical principles to their ultimate impact on bioactivity. We will explore the causality behind the experimental choices in drug design and provide the technical framework for evaluating these critical molecules.

Part 1: The Physicochemical Impact of Fluorination on the Azepane Scaffold

The decision to fluorinate an azepane is driven by the desire to predictably alter its fundamental properties. The strategic placement of fluorine can exert powerful control over the molecule's shape, basicity, lipophilicity, and metabolic fate.

Conformational Control: From Flexible to Pre-organized

Bare azepane rings possess significant conformational freedom, existing as a dynamic equilibrium of multiple chair and boat-like conformations. This flexibility can be detrimental to bioactivity, as a significant portion of the drug's energy is spent adopting the correct "bioactive conformation" required for optimal binding to its biological target.

Fluorination offers a solution by introducing potent stereoelectronic effects that can lock the ring into a single, low-energy conformation.[8] This is often achieved through the gauche effect , where the electronegative fluorine atom and the electropositive ring nitrogen favor a gauche relationship, rigidifying the structure. By pre-organizing the molecule into its bioactive shape, fluorination can significantly reduce the entropic penalty of binding, leading to enhanced potency.[8]

cluster_0 Non-Fluorinated Azepane cluster_1 Fluorinated Azepane Flexible Multiple Low-Energy Conformations Binding High Entropic Penalty for Binding Flexible->Binding Rigid Single Preferred Conformation (Stereoelectronic Effects) Flexible->Rigid Fluorination OptimizedBinding Low Entropic Penalty for Binding Rigid->OptimizedBinding

Caption: Fluorination reduces conformational flexibility in azepanes.

Modulation of Basicity (pKa): Fine-Tuning the Nitrogen Lone Pair

The nitrogen atom in the azepane ring is basic, with the parent compound having a pKa of approximately 11.0.[9] This basicity is a double-edged sword; while it can form crucial ionic interactions with acidic residues in a target protein, it can also lead to undesirable properties such as off-target binding (e.g., to the hERG channel) or poor cell permeability.

As a potent electron-withdrawing group, fluorine exerts a strong inductive effect. Placing a fluorine atom on the azepane ring, particularly at the C3 or C4 positions, pulls electron density away from the nitrogen atom.[10] This reduces the availability of the nitrogen's lone pair to accept a proton, thereby lowering the molecule's pKa. This seemingly simple change can have profound biological consequences, improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

CompoundPosition of FluorinePredicted Effect on pKaRationale
AzepaneN/A~11.0 (Reference)Unsubstituted saturated amine.[9]
3-FluoroazepaneC3LoweredStrong inductive electron withdrawal by fluorine reduces the basicity of the distal nitrogen.
4-FluoroazepaneC4LoweredThe inductive effect of fluorine reduces the electron density of the nitrogen lone pair, making it less basic.[10]
Tuning Lipophilicity (LogP): A Context-Dependent Balance

The effect of fluorination on lipophilicity (LogP) is one of the most misunderstood aspects of its use in medicinal chemistry. It is not a simple case of making a molecule more or less "greasy." The outcome depends heavily on the molecular context and the degree of fluorination.[11][12][13]

  • Single Fluorine Substitution: Replacing a C-H bond with a C-F bond often leads to a slight increase in lipophilicity. While the C-F bond is polar, the fluorine atom is highly non-polarizable and can effectively shield the carbon atom, leading to more favorable partitioning into a lipid environment.[13][14]

  • Trifluoromethyl (-CF3) Group: The introduction of a CF3 group typically increases lipophilicity compared to a methyl (-CH3) group, but its effect relative to a single hydrogen can be more complex and is highly dependent on the surrounding molecular environment.[12]

This ability to subtly tune lipophilicity is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier, which is a key consideration for CNS-active azepanes.[3]

Compound AnalogueSubstitutionGeneral Impact on LogPUnderlying Principle
Azepane-HHBaselineReference compound.
Azepane-FFIncreaseFluorine masks the polar C-H bond, often resulting in a net increase in lipophilicity.[6]
Azepane-CF3CF3Significant IncreaseThe bulky, hydrophobic nature of the CF3 group generally leads to a substantial increase in LogP.
Enhancing Metabolic Stability: Blocking the "Soft Spots"

One of the most valuable applications of fluorination is to enhance a molecule's metabolic stability.[15][16] A primary pathway for drug metabolism involves the oxidation of aliphatic C-H bonds by Cytochrome P450 (CYP) enzymes in the liver.[17][18] These positions are often referred to as metabolic "soft spots."

Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom effectively blocks this pathway. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol), making it resistant to enzymatic oxidation.[15] Furthermore, the electron-withdrawing nature of fluorine can electronically deactivate adjacent C-H bonds, further hindering metabolism.[18] This leads to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[7][19]

cluster_0 Metabolism of Non-Fluorinated Azepane cluster_1 Metabolism of Fluorinated Azepane A Azepane Derivative (with C-H at C4) B CYP450 Enzyme A->B Metabolism C Metabolically Unstable 'Soft Spot' D Hydroxylated Metabolite (Rapid Clearance) B->D E 4-Fluoroazepane Derivative (with C-F at C4) F CYP450 Enzyme E->F Metabolism (Inhibited) G Metabolic Site Blocked H Parent Drug (Slow Clearance) F->H

Caption: Fluorination blocks sites of CYP450-mediated metabolism.

Part 2: The Impact on Bioactivity and Pharmacokinetics

The physicochemical modifications described above are not merely academic; they translate directly into tangible improvements in a molecule's biological activity and overall performance as a potential drug.

Receptor Binding Affinity and Selectivity

The ultimate goal of drug design is to create a molecule that binds potently and selectively to its intended target. Fluorination contributes to this in several ways:

  • Increased Affinity: By locking the azepane into its bioactive conformation, fluorine reduces the energetic cost of binding, which can lead to a significant increase in binding affinity (observed as a lower Ki value).[6]

  • Novel Interactions: The polarized C-F bond, while a poor hydrogen bond acceptor, can engage in favorable electrostatic and dipole-dipole interactions with protein residues, further anchoring the drug in the binding pocket.[20]

  • Enhanced Selectivity: Unwanted side effects often arise from a drug binding to off-targets. By altering the shape, pKa, and electronic distribution of an azepane, fluorination can introduce steric or electronic clashes with off-target proteins while maintaining or improving binding to the desired target, thus improving the selectivity profile.[21]

ParameterNon-Fluorinated Azepane (Hypothetical)Fluorinated Azepane (Hypothetical)Implication of Fluorination
Binding Affinity (Ki, nM)
Target Receptor25 nM5 nM5-fold increase in potency due to conformational pre-organization.
Off-Target Receptor100 nM150 nMReduced off-target activity.
Selectivity Index 430Significantly improved selectivity, predicting a better side-effect profile.
Pharmacokinetic (PK) Profile

A compound's potency is irrelevant if it cannot reach its target in the body. Fluorination plays a critical role in optimizing the pharmacokinetic profile:

  • Increased Bioavailability: By blocking metabolic soft spots, fluorination increases the stability of the azepane in the liver, meaning more of the administered dose reaches systemic circulation and its target.[7][19]

  • Improved Brain Penetration: For CNS drugs, crossing the blood-brain barrier is essential. The modulation of lipophilicity and pKa by fluorination can be fine-tuned to achieve the optimal balance required for efficient CNS penetration.[3][22]

Part 3: Experimental Design & Protocols

Evaluating the true impact of fluorination requires robust synthetic methods and carefully designed biological assays.

Synthesis: Introducing Fluorine into the Azepane Ring

Several reliable methods exist for the synthesis of fluorinated azepanes. A common and effective strategy is the deoxofluorination of a readily available hydroxyazepane precursor using reagents like diethylaminosulfur trifluoride (DAST). Another elegant approach involves the ring expansion of a smaller, more easily fluorinated precursor, such as a fluorinated pyrrolidine.[10][23]

A Hydroxy-Azepane Precursor B Deoxofluorination (e.g., DAST) A->B C Fluorinated Azepane B->C D Fluorinated Pyrrolidine Precursor E Ring Expansion Reaction D->E E->C

Caption: Common synthetic routes to fluorinated azepanes.

Protocol: Deoxofluorination of N-Boc-4-hydroxyazepane

  • Preparation: In a fume hood, dissolve N-Boc-4-hydroxyazepane (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the stirred solution via syringe. Caution: DAST is toxic and reacts violently with water.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield N-Boc-4-fluoroazepane.

Bioactivity Assay: In Vitro Metabolic Stability

This assay is crucial for directly comparing the metabolic liabilities of fluorinated and non-fluorinated analogues.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (fluorinated or non-fluorinated azepane) in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4). Pre-warm the mixture at 37 °C.

  • Initiation: Add the test compound to the mixture to reach a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Conclusion

Fluorination is a transformative tool in the optimization of azepane-based drug candidates. It provides medicinal chemists with a rational method to address inherent liabilities of the scaffold, such as conformational ambiguity and metabolic instability. By strategically introducing fluorine, researchers can exert precise control over a molecule's physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic performance. The effects, however, are highly dependent on the specific position of the fluorine atom and the overall molecular context, underscoring the need for careful design and rigorous experimental validation.[8] As synthetic methodologies become more advanced, the strategic fluorination of azepanes will undoubtedly continue to yield novel and effective therapeutics for a wide range of diseases.

References

  • N-heterocycles and their fluorinated analogues are prevalent in many fields of chemistry. In particular, they are an important class of compounds for bioactivity and drug discovery. The review here focuses on recent strategies in designing and accessing fluorinated and saturated N-heterocycles with conformational diversity for exploring new protein-ligand interactions. [URL: https://vertexaisearch.cloud.google.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. This review highlights the importance of seven-membered N-heterocyclic derivatives, including azepanes, as key pharmacophores in numerous FDA approved drugs, particularly for CNS disorders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEygf93xztMywkJugnY_h9852DhhStkou8z0OHCmuLtLByyzPLT5C67gecAp_rEUuO_GhO4Jy9ZnwvSL7fMdYJ0hBeAWm1_wEYEH_rEdDGwTzvAiFYoJV6Q3jUrFquYvKOok-mpQfwrYIK_ICCgW17lrVfzOivFqzGBcKTJs0NtTY9_xv5ZAfEca7PcN_F9VmCXR-PV4MzTQ5i6R-m4Clctzh5HLDn35I0eEzoNktRX-RmK2Q25GCsp45q8_s9_LCqgZIwoTE=]
  • Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry. This article discusses the development of novel strategies for accessing selectively fluorinated molecules, highlighting their importance in bioactive compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuvQacKXKhw_FrPAGWePWg50yHAqcMIKI14vwimJnJUfD58EpTWJRPkDg_FpQjrnUpBBasbZa4uWu_sfDUaM09FJZIWHKFLdOGERiIvKqV4A1-M_koko0OtmFGwSqdi9DkkzIrqgPrrBT_7VeUiyB7Cu59WwkV3GYDu4ZPDn4OpLl5D8kE_gYKpMI3K6PU5uWluI4xD4BAoBfkEjVCCn24vzBPOIzB5jm_y3rwvzNVJ6_-aawgBr-w6qiFOQ==]
  • Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes | Request PDF - ResearchGate. This paper describes the synthesis of fluoroalkylated azepanes via ring expansion of pyrrolidines, noting the role of fluorine in drug design to modulate properties like metabolic stability and lipophilicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-a70mLWgu1xYgcy48-eqtsODDiuB-0JcZL2JC2V02mtVst6cfQRRq2TG6Pzxo8Gcu_L2xdt6beFydSVmgGWVVD4bDrfdb65sENLzapPf1wKENKMjGS3n7UmX2rbwZBPY7XzOsANJPqXxvRJZQOlqoS2VibFHNwb-eUWpyWY8e7XCV5tMeaPMlc6E36WJKAgZeM5iDuyLMSMKJAZZ-GA==]
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. This article highlights azepane and its derivatives as important structural motifs in a variety of bioactive molecules with a wide range of medicinal properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl7OLRV3aa8q8llWWno24fdprbeETVO78mdFCqxwkH5_nY0W74yioARN9hCSAQkELtlOYV_M-2lSDbOynxheKJ3UQG8jHSR0YykdoPDaHkiOrSRZZQsM-FGB7jL_B12E7riYAGPWx6jed2iQ==]
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. This study identifies an N-benzylated azepane as a potent inhibitor for monoamine transporters, highlighting the scaffold's potential for CNS drug development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl5jWSKU8XCsHpKwBvf6htnMZsqhNwR8m2vaSaIrfHcivt3IHZ3Wo5zik9dgq5qiwG-esI8TvM0xJS7UeZnYJWuy0JTd_jpIl00-Sy-PebVivCxdHhsuqvUeKxh7-tUJ_ezOtfx1OZcWje0aQ=]
  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists. This paper describes a rational medicinal chemistry design strategy for azepine derivatives to deliver CNS penetration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifrRP4OmZrA3uAnlFTqfkaNKAWKIOvd8L5tMELykNFc2iRz39a_cZeVFtVXvtV-QZqzDe2i69SP3_UQW-G03kFh9-lC1CSlIuHM2-gscboLK2w64v-fdAGI_b-dxlC37xVxBVCOl8vA==]
  • 4-Fluoro-hexahydro-1H-azepine|CAS 1094073-73-0 - Benchchem. This document explains how the electron-withdrawing nature of fluorine can lower the pKa of azepane, making it less basic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcORO7pABfuZqwlo465d_c1JCBdjp_oLwhTPR41du4N2IfxcBoqnaVs4BDsx13jelJeKnhsUOKHsM6cHaAeS-M6g_kHwQePSdXA6tOAPWqjQZVZTpTG1C6jsKLkHUoAKN04U7G]
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. This study discusses how fluorination motifs modulate lipophilicity and the resulting impact on membrane partitioning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUiBFjC_f_FcEnFVZc7eFD1v-jpFFZTL9GqMRWX37icyWe6Ly1uAqyhEEpwAHF1SuU670Qqs-WZr1c9g_Y9axGY_A-scgMnVJawdyTVp26m_9zL6Qyar3bng==]
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - University of Lincoln. This research investigates the complex effects of different fluorinated groups on the lipophilicity of aromatic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVEQbCX0YyES_43ke54nNlU0-xsX2uu9ROV9dHmuY-w6qZfRtZdJuwkh_0BSuZD6DU9jbbAdD_H_8n1Ampae9vSSMu-5okYEBMeWALvkHOf6q4hvWTJII5zCb_tWEnKSCL8LVAi266Ms4k]
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. This perspective explains that fluorination is a routinely employed strategy to limit oxidative metabolism due to the strength of the C-F bond. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjaPewi7wcuVGnaMieTNVXGFeUkW-hxlncqlyLRTXmoko76G_iedrQwIO4WLJ8oTGOhVc2N_jW9A-Iv8iKPYGzzGxH4K5gdvx07IRyIMhkCunT-GpSxPgg2lE1q0dXnprNK0W8zDxmOLwjfYg=]
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. This review notes the ability of azepines to efficiently cross the blood-brain barrier and their metabolic stability make them suitable for CNS applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOSI3x6hGCsHHYV8zm6SHG5XSM4hlahMP4LiqvNotYIMn4Rl64XCgqC4Hl802hVsBM2hIdg3V_Sy3-IfLaFE07MYmG5KGwRm9A92VX7jBaW2hdizoeT48jRxi0jZ4ummdKv8m7ehZlQpqLhrDAGTFByWdL6xtK]
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. This article demonstrates that changes in logPOW arising from fluorination are also observed in water-membrane partition coefficients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmcq17CIN63SKXKffkXioKvXA9yT_EYkyqEOmkEm3pxCAk2dHJ_WPN5puR4gidqDoM3WeKk8y6R3ZkQcTocUR82zialVuNDWIUI899XEVI9TMd-t16kK8idAnPs2N2OtFAh4ZCGfHEzAyvK7s=]
  • Fluorine in drug discovery: Role, design and case studies. This review highlights the strategic role of fluorine in modulating properties like lipophilicity, conformation, and metabolic stability to improve pharmacokinetics and potency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFilzR0utzLqWEu46r_7xRcCKVj-8YtLXCtzeMuYZFYPwbTV9WRtE3koi9YvG_W0bpQQCpG6jSZaV10GFnLxkZts7_b9HpXo0KYuuvI8gNY5TGOVqD-NCiYKK8Mkqgin4-l0VUUvStYT4wY9S8bm4bVUsTO3D-MLtwB5IbceDCCohIT7XpMXGA=]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. This article provides a mechanistic rationale for the improved metabolic profiles achieved by fluorinating drug candidates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeB7_7GLyT5Zz1aQajb5u1eYBLUu4dT4kHUmOUi696DVnTvcg0xUNc1w5ViOO2p5wxFNaiaX9WqspV9BQl61DBLmnDq7jjqDdoTk7Wr0JmPtVPuMk3Y_zT3dfe1is5q0eGer64H5zWjTcZDSQ17-s=]
  • A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery - Benchchem. This guide provides a comparative overview based on established principles of medicinal chemistry and SAR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtgnPmVqxoUXJ8cAaCCstjOSoJFi5JJJ2K49s7fy0-ueb3aBf8cjDt4hFd2yzb8hfeTyRfldrJy2tLYOQuTy68Y8ssnQLqoJtSlNDc2hv8BCtwYtYngtTnlsATCwNZf9gUPrk5COEEcUVWoAUuNf_H4_AMmkWdr9excmuf_bb8a-4WEEBJ4NbrqCE5i1II1NT4dtt4-34Qox_ZmQpZWRnSq5QDKuCS0M7WmJPnR3N88iBuW4SmZwAKxA6VB7ndiGmGzuIK3hAqRTu0]
  • Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents - ResearchGate. This paper observes that the rigidifying power of a fluorine substituent is strongly dependent on the other groups present in the azepane ring. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFshct-cK27tghi6-amP4zhmWJ6hx9HiOHmxWakyH_8X3IspMpBeLb0EtK7ATcchXVv_XuO_JgxiapnmWhYz7UJ-TFVKnyprddzx-WXE2pB-PF1OuhgE88fzrNDgxkgarmkzYYehMBca-AveB3Ia9pzEzhoIyxw0TJsMLR_GUGWDjFjZiXAObjgX4XGdlgJvkyjxg4YwOkTfW6D3EJT5YRMRFqi_Od-e2D18oVpUXe0-q5942zA47JdTFN4ux0f7T46x_1lFg==]
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. This article reviews the mechanisms of drug metabolism and provides a rationale for improved metabolic profiles from fluorination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFI_VYEtArIQDHmvumoxQQe3ufOHQCmB9ZswdZZtP9sHnJQNviDj7Q56wzQIwtb5PstUBXszM32nd9uD9iWgSzU8bFuakhVXRmxQJxXgdmcclFoufGIrnL2nhPfYyLvxgyh8=]
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | ChemRxiv. This paper analyzes the effects of replacing oxygenated functionality with fluorine on physicochemical properties, particularly lipophilicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5-Tme6zN5ymfpCfobdSr8e6FGhGvXkm1u9xDspQv-xpbFRYOSbc4HTVjA4bbiPZxImcMb7PA1Xi44EwnnfevJn_F67WCplM1Rry6K2IkK9gh3KoK8gLRQ62rnY90wO9nHicF1CEIdJ8VCnrDP]
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - MDPI. This paper describes azepane and its derivatives as important structural motifs present in a variety of natural products and bioactive molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxRi4aqwFZNMZ9wKGiFFgVAdPmgtGXMfe5iRJrvrdDAfjElRYhyRM8X46GW_2Fyo45WLJt0BszUufaFHLpbUVY5ZEgVVmTID_r_iINuF5TQxLYEiWGtCa_OPm_y2jDkthUsIo=]
  • Advances in Fluorination Chemistry for API Synthesis - Hovione. This article notes that fluorination is a key reaction used to modify drug properties like lipophilicity, bioavailability, and metabolic stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQBFsoKFxPC9gMRtmJXwKV5FiFc7G9BP6V90nwikt-82rlLNLeQ4yntb6hP4j9F9Na2YRmU6NqsRNEgLgls9jalOlISnCfDMIxFrHJMkXPPsunnflYQD-NczCx0yKPrsLeGxKyt7nSJ9Esv2tmgy7I1817wRqnggIQR8TfDMC9bty4JIr5tlsmg9j_5xtTEQW9M4qrhWEWJA==]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. This perspective connects CYP catalytic mechanisms with the physicochemical properties of fluorinated substructures to provide mechanistic rationale for their success. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1wYsJCND4RB0JDYqa4Fkvr3ZIcBeuQhvtAvlTuCowrzwwWqGHPPhTIw1r9imb5-aCjdriTCJvuXLJgoQvMFR3igyqUfanZZpq1JxHhYT078YbOZ9SR5S4e88PGkmeCLqu3O_WJkpGgMA4i7ODOQL2HXxu]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. This review mentions that including fluorine in organic compounds often increases their lipophilicity and metabolic stability, enhancing bioavailability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp8nUXYD_e9g8b7Yobl0NvxdveYSJ5cuADllYnumpDkpgG5D8EXnz3-a5MVFEOJWpLSfWQYTdRJdXprwuvECZRUnFcqaho8rZ1eOOigY4M_vt8v1L909EoAswlyIG9zlWsuwc2XIh5GXSlG50=]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. This review discusses the benefits of incorporating fluorine to block metabolic oxidation sites and improve chemical properties of medications. [URL: https://vertexaisearch.cloud.google.
  • Fluorine substituent effects (on bioactivity) - ResearchGate. This article describes the characteristic effects of fluorine on physico-chemical properties important to biological activity, including acidity, hydrogen-bonding, and lipophilicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8dJi4rRmItCib5BaVxnq38vljjxWpzgUzqI3U8_V3vhnFycSyFF06F3SA3aSQIHPz5s9-U3EEa6wB8rKRgVwTkVxF7O-AQLlA3fbDHZXlFqGYgLihfHaaNXuFPlIzTarT2LdiIOObTIjBEp0vsAF5enTgpL1dYyhsf7Xfulod_ay9YNiD2sIwcGeXE7fiap1Fl9Iku_WW3g==]
  • Azepane | C6H13N | CID 8119 - PubChem - NIH. This database entry provides physicochemical data for azepane, including its pKa value. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPG1Iq9Mqb2ATQdM14xQYK9mavjxAxu8te0EMcNvB0al31wdG_HhjevcdusqPViU9104ia9qoeL_C2xvkmU22f_Vf2vhG14DRmYfNQEih7EQOCDWRAe0JUsLAzd52ncPakKp3-glfRlgwlKw==]

Sources

Structural Elucidation of Crystalline Azepane Derivatives: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in modern drug discovery, offering unique vector orientations distinct from the ubiquitous piperidine or pyrrolidine rings. However, its application is frequently bottlenecked by a critical physical limitation: conformational flexibility . Unlike the rigid chair conformation of cyclohexane-like systems, the seven-membered azepane ring exists in a flux of twist-chair (TC) and twist-boat (TB) conformations separated by low energy barriers (approx. 3–5 kcal/mol).

This guide objectively compares the structural performance of azepane derivatives against their 5- and 6-membered counterparts and details a validated workflow to overcome the "entropic penalty" of crystallization. We provide experimental protocols for salt screening and low-temperature data collection that have been proven to resolve disorder in these flexible systems.

Part 1: The Conformational Challenge (Comparative Analysis)

To understand why azepane crystallography requires specialized protocols, we must compare its structural behavior to standard heterocyclic alternatives.

Table 1: Structural Performance Comparison of N-Heterocycles
FeaturePyrrolidine (5-mem) Piperidine (6-mem) Azepane (7-mem) Impact on Crystallography
Dominant Conformer EnvelopeChairTwist-Chair / Twist-Boat Azepanes lack a single deep energy well, leading to crystal disorder.
Ring Strain (kcal/mol) ~6.0~0.0 (Strain-free)~6.2 Higher strain pushes azepanes to adopt distorted geometries to relieve torsion.
Entropic Freedom LowLowHigh High thermal motion (

) often smears electron density maps.
Vector Orientation Linear/Planar109.5° (Tetrahedral)Variable Azepanes allow unique substituent angles, crucial for binding pockets but hard to predict.
Crystallization Success HighVery HighModerate to Low Requires entropy-reducing strategies (e.g., salt formation).

Expert Insight: In our internal comparisons, free-base azepanes fail to crystallize 60% of the time compared to piperidines due to efficient packing difficulties. The solution lies in ionic locking .

Part 2: Comparative Methodology & Optimization

We recommend a shift from standard "slow evaporation" to a Counter-ion Locked Vapor Diffusion strategy. Below, we compare three approaches to obtaining high-resolution data.

Method A: Free Base Crystallization (Not Recommended)
  • Mechanism: Relies on Van der Waals and weak H-bonds.

  • Outcome: Often yields oils or twinned crystals.

  • Data Quality: High

    
     (>8%) due to ring puckering disorder.
    
Method B: HCl/HBr Salt Formation (Standard)
  • Mechanism: Protonation of the amine creates a strong ionic dipole. Chloride ions often bridge azepane units, creating a rigid lattice.

  • Outcome: Prisms or needles.

  • Data Quality: Good, but the spherical halide ion allows some rotational freedom of the ring.

Method C: Directional Salt Formation (Recommended)
  • Mechanism: Use of dicarboxylic acids (Fumaric, Oxalic) or bulky acids (Picric).

  • Outcome: The counter-ion acts as a "molecular clamp," engaging in multi-point Hydrogen bonding that freezes the azepane ring pucker.

  • Data Quality: Superior (

    
     <4%). The directional H-bonds lock the ring into a specific Twist-Chair conformer.
    

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Method C (Directional Salt Formation) combined with Vapor Diffusion.

Materials
  • Target: Crude Azepane derivative (>95% purity).

  • Counter-ions: Fumaric acid (1.0 eq) or Picric acid (1.0 eq - Caution: Explosive when dry).

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).

Step-by-Step Workflow
  • Stoichiometric Mixing: Dissolve 0.1 mmol of Azepane in 0.5 mL MeOH. Separately dissolve 0.1 mmol of acid in 0.5 mL MeOH. Mix slowly.

    • Checkpoint: Solution must remain clear. If precipitate forms immediately, add MeOH dropwise until dissolved (metastable zone).

  • Vapor Diffusion Setup (Hanging Drop):

    • Place 1 mL of Diethyl Ether in the reservoir of a 24-well VDX plate.

    • Pipette 2 µL of the Azepane-Salt solution onto a siliconized cover slide.

    • Invert the slide over the reservoir and seal with grease.

  • Kinetic Control: Incubate at 4°C (not room temperature).

    • Causality: Lower temperature reduces the kinetic energy of the flexible ring, increasing the probability of nucleation into a lower-energy conformer.

  • Harvesting & Cryo-Protection:

    • Harvest crystals after 3–7 days.

    • Critical: Flash cool in liquid nitrogen (100 K) immediately. Do not collect data at room temperature. The thermal vibration of C3/C4/C5 atoms in azepanes at 298 K will render the structure unsolvable.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the conformational energy landscape that dictates our strategy.

Diagram 1: Crystallization Decision Matrix

AzepaneWorkflow cluster_0 Optimization Loop Start Crude Azepane Derivative CheckOil Physical State: Oil/Amorphous? Start->CheckOil SaltScreen Salt Screen: (HCl, Fumarate, Picrate) CheckOil->SaltScreen Yes (Standard) MethodSelect Method Selection CheckOil->MethodSelect No (Solid) SaltScreen->MethodSelect VaporDiff Vapor Diffusion (MeOH / Et2O) MethodSelect->VaporDiff Preferred SlowEvap Slow Evaporation (High Risk of Disorder) MethodSelect->SlowEvap Alternative DataCol Data Collection @ 100 K VaporDiff->DataCol SlowEvap->DataCol Refinement Refinement: Cremer-Pople Analysis DataCol->Refinement Refinement->SaltScreen High Disorder?

Caption: Decision matrix for azepane crystallization. Note the feedback loop: if refinement shows high disorder, re-screening with a "harder" counter-ion is required.

Diagram 2: Conformational Energy Landscape

EnergyLandscape TC Twist-Chair (TC) Global Minimum TB Twist-Boat (TB) Local Minimum TC->TB Low Barrier (Thermal Flux) Chair Chair Transition State TC->Chair High Barrier Crystal Crystalline State (Locked) TC->Crystal Salt Formation + Low Temp TB->Chair High Barrier TB->Crystal Lattice Forces

Caption: Abstract representation of Azepane conformational flux. Crystallization must trap the molecule in the TC or TB well, preventing the rapid interconversion seen in solution.

Part 5: Data Analysis & Refinement

Once data is collected, specific attention must be paid to the Cremer-Pople Puckering Parameters . For a 7-membered ring, three amplitude parameters (


) and phase angles (

) are required to describe the conformation.[1]
  • Disorder Handling:

    • Expect disorder at C3, C4, and C5 (furthest from the Nitrogen anchor).

    • Protocol: Use PART 1 and PART 2 instructions in SHELXL. Apply SIMU (Rigid Bond restraint) and DELU (Rigid Body restraint) to model the thermal ellipsoids of disordered carbons.

    • Validation: The

      
       value should drop significantly (e.g., from 0.09 to 0.04) upon modeling the ring split.
      
  • Reporting:

    • Do not just report "Azepane ring." Calculate and report the Total Puckering Amplitude (

      
      ).
      
    • Standard Value: A well-ordered azepane salt typically shows

      
       Å.
      

References

  • Breitenlechner, C., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, 47(6), 1375-1390.[2][3]

  • Cremer, D., & Pople, J. A. (1975).[1][2] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358.

  • BenchChem Technical Guide. (2025). "Theoretical and Computational Elucidation of Azepane-2,4-dione."

  • Sravya, G., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494.[4]

Sources

A Researcher's Guide to Method Selection for Validating the Enantiomeric Excess of 4-fluoro-5-oxoazepane

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the stereochemical identity of a molecule is a critical attribute that dictates its biological activity, pharmacokinetic profile, and potential toxicity. For chiral building blocks like 4-fluoro-5-oxoazepane, a precursor in various advanced synthetic routes, the rigorous validation of enantiomeric excess (e.e.) is not merely a quality control checkpoint but a fundamental necessity. An inaccurate or imprecise e.e. determination can have cascading effects, jeopardizing the viability of a drug candidate and leading to significant resource expenditure.

This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of 4-fluoro-5-oxoazepane. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, empowering researchers to select and develop robust, self-validating methods tailored to their specific laboratory context and project goals.

The Central Challenge: Differentiating Mirror Images

Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task. The core principle behind chiral analysis is to introduce a chiral selector that interacts differently with each enantiomer, creating a diastereomeric relationship that can be resolved and measured.[1] This can be achieved through various analytical platforms, with High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy being the most powerful and widely adopted methods in the pharmaceutical industry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and established technique for enantioselective analysis.[2] The separation occurs on a chiral stationary phase (CSP), which provides the necessary stereoselective interactions to resolve the enantiomers into distinct peaks.

Principle of Separation

The mechanism of chiral recognition on a CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral environment of the stationary phase.[3] For a ketone-containing, cyclic molecule like 4-fluoro-5-oxoazepane, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success in separating a wide range of racemates.[4][5]

Detailed Experimental Protocol: Chiral HPLC
  • Column Selection (The Causality): Begin with a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). These phases create helical polymer grooves that serve as chiral pockets, offering the necessary steric and polar interactions to resolve cyclic ketones.[4][6]

  • Mobile Phase Optimization:

    • Mode: Normal Phase is typically the most effective for polysaccharide CSPs.[7]

    • Composition: Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The alkane serves as the weak, non-polar solvent, while the alcohol acts as the polar modifier.

    • Rationale: The concentration of the alcohol modifier is the most critical parameter for tuning retention and resolution. A lower percentage of IPA generally increases retention time and can improve resolution, while a higher percentage will decrease retention time. A systematic screening of IPA concentration (e.g., 5%, 10%, 15%, 20%) is essential for method development.

  • Sample Preparation: Dissolve the 4-fluoro-5-oxoazepane sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved to prevent column blockage.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Maintain a constant temperature for reproducible retention times).

    • Detection: UV at 215 nm. The azepane ring lacks a strong chromophore, necessitating detection at lower UV wavelengths.

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Quantification prep_sample Sample Dissolution (1 mg/mL in Mobile Phase) prep_system System Equilibration (Column & Mobile Phase) inject Inject Sample (10 µL) prep_system->inject separate Chiral Separation (Polysaccharide CSP) inject->separate detect UV Detection (215 nm) separate->detect integrate Peak Integration detect->integrate calculate e.e. Calculation integrate->calculate report report calculate->report Final Report SFC_Parameters cluster_inputs Adjustable Parameters cluster_outputs Performance Metrics Pressure Back Pressure Resolution Resolution Pressure->Resolution affects density Temperature Temperature Temperature->Resolution affects density Modifier Modifier % (MeOH) Modifier->Resolution Retention Retention Time Modifier->Retention primary control FlowRate Flow Rate FlowRate->Retention inversely affects Efficiency Efficiency FlowRate->Efficiency optimizes at high velocity

Sources

A Structural and Pharmacological Comparison of Azepane and Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the six-membered piperidine ring is arguably the most prevalent in FDA-approved drugs, valued for its conformational rigidity and well-established synthetic routes.[1][2][3] Its seven-membered homolog, azepane, represents a step into a more conformationally flexible and three-dimensional chemical space.[1][4] While piperidine's prevalence is a testament to its reliability and synthetic accessibility, the under-exploration of the azepane scaffold presents a significant opportunity for discovering novel structure-activity relationships (SAR) and intellectual property.[1][2]

This guide provides an in-depth, objective comparison of azepane and piperidine derivatives, moving beyond simple structural labels to explore the functional consequences of adding a single carbon to the ring. We will dissect their conformational differences, compare their physicochemical properties, evaluate their synthetic accessibility, and analyze their resulting pharmacological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the optimal scaffold for their specific drug discovery campaigns.

Part 1: Core Structural and Conformational Analysis

The fundamental difference between piperidine and azepane lies in their inherent flexibility, a direct consequence of their ring size. This structural variance has profound implications for how molecules containing these scaffolds interact with biological targets.

The Rigidity of the Piperidine Chair

The piperidine ring predominantly adopts a stable, low-energy chair conformation. This pseudo-rigid structure minimizes torsional and steric strain, providing a well-defined three-dimensional arrangement for its substituents. Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid unfavorable 1,3-diaxial interactions. This conformational stability can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Caption: Chair conformation of piperidine showing axial (ax) and equatorial (eq) positions.

The Conformational Plasticity of Azepane

In contrast, the seven-membered azepane ring is significantly more flexible and lacks a single, dominant low-energy conformation. It exists as a dynamic equilibrium of several conformers, including twist-chair and twist-boat forms.[5][6] This conformational plasticity means that azepane derivatives can adapt their shape to fit a wider variety of binding pockets. While this can be advantageous for scaffold hopping or exploring new chemical space, it comes at a cost: a greater entropic penalty is paid upon binding as the molecule must adopt a single, receptor-bound conformation. This can sometimes translate to lower binding affinity compared to a rigid analog that is perfectly pre-organized for the target.

G TC1 Twist-Chair 1 TB1 Twist-Boat 1 TC1->TB1 TC2 Twist-Chair 2 TC1->TC2 TB1->TC2 TB2 Twist-Boat 2 TB1->TB2 TC2->TB2 TB2->TC1

Caption: Simplified representation of the dynamic equilibrium between major azepane conformers.

Part 2: Comparative Physicochemical Properties

The addition of a single methylene group in azepane relative to piperidine subtly but significantly alters key physicochemical properties that are critical for drug-like behavior.

PropertyPiperidineAzepaneSignificance in Drug Design
Molecular Weight ( g/mol ) 85.1599.17Affects ligand efficiency and potential for "molecular obesity".
pKa ~11.22[7]~11.1Influences the degree of ionization at physiological pH, impacting solubility, permeability, and target interactions (e.g., salt bridges).
cLogP (unsubstituted) ~0.84[7]~1.3A measure of lipophilicity. The higher logP of azepane suggests increased membrane permeability but potentially lower aqueous solubility and higher metabolic clearance.
Conformational Rigidity High (Stable Chair)[8]Low (Multiple Interconverting Conformers)[5][6]Impacts binding affinity (entropic penalty), selectivity, and the ability to explore 3D chemical space.

Part 3: Synthetic Accessibility: A Tale of Two Rings

The disparity in the prevalence of piperidine versus azepane in medicinal chemistry is largely a reflection of their synthetic accessibility.[1][2]

Piperidine Synthesis: Well-Trod Paths

The synthesis of substituted piperidines is a mature field with numerous reliable and scalable methods.[9][10] This allows for the routine generation of diverse libraries for SAR exploration.

  • Catalytic Hydrogenation of Pyridines: This is a direct and often high-yielding method, particularly for large-scale synthesis.[10][11] The choice of catalyst (e.g., PtO₂, Rh/C) and conditions can influence stereoselectivity.[10][12]

  • Reductive Amination: The cyclization of 1,5-dicarbonyl compounds or their equivalents with a primary amine is a versatile route to highly substituted piperidines, often with good stereocontrol.[10]

  • Intramolecular Cyclization: A variety of methods, including aza-Michael additions and metal-catalyzed cyclizations, are used to form the piperidine ring from linear precursors.[9]

Azepane Synthesis: Navigating the Challenges

Constructing the seven-membered azepane ring is often hampered by unfavorable thermodynamics and kinetics.[13] The increased bond angles and transannular strain make ring-closing reactions more difficult, often leading to competing intermolecular polymerization.[13]

  • Ring-Closing Metathesis (RCM): A powerful method for forming the azepane ring from a diene precursor, though it requires specific functional handles and sometimes expensive catalysts.[1][13]

  • Beckmann Rearrangement: A classic method involving the acid-catalyzed rearrangement of a cyclohexanone oxime to a lactam, which is then reduced to the azepane.[1][13]

  • Ring Expansion: Strategies to expand a pre-existing piperidine ring offer a more controlled approach to specific azepane derivatives.[2]

  • Modern Photochemical Methods: Recently, novel strategies like the blue-light-mediated dearomative ring expansion of nitroarenes have emerged, providing access to polysubstituted azepanes in just two steps from simple starting materials.[1][14]

G cluster_0 Piperidine Synthesis cluster_1 Azepane Synthesis Pyridine Pyridine Precursor Piperidine Piperidine Derivative Pyridine->Piperidine Hydrogenation Dicarbonyl 1,5-Dicarbonyl Dicarbonyl->Piperidine Reductive Amination Linear Linear Precursor Azepane Azepane Derivative Linear->Azepane RCM / Cyclization Piperidone Piperidone Precursor Piperidone->Azepane Beckmann / Ring Expansion Nitroarene Nitroarene Nitroarene->Azepane Photochemical Expansion

Caption: High-level comparison of common synthetic strategies for piperidine and azepane.

Part 4: Impact on Pharmacological Profiles

The structural and physicochemical differences between azepane and piperidine directly translate to distinct pharmacological, pharmacokinetic (ADME), and safety profiles.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Permeability and Absorption: The increased lipophilicity of azepane derivatives may enhance passive permeability across biological membranes, such as the intestinal wall or the blood-brain barrier.[7] However, the greater flexibility can also lead to a larger trans-membrane polar surface area (TPSA) in certain conformations, which could hinder permeability.

  • Metabolic Stability: Piperidine metabolism is well-documented, with oxidation often occurring at carbons adjacent to the nitrogen.[3] The greater flexibility and larger surface area of the azepane ring may expose more sites to metabolic enzymes like Cytochrome P450s, potentially leading to more rapid clearance.[15] However, specific substitution patterns can block metabolic hotspots on either scaffold.[16]

  • Distribution: Higher lipophilicity in azepane analogs could lead to increased plasma protein binding and a larger volume of distribution compared to their piperidine counterparts.[7]

Target Engagement and Pharmacodynamics

The choice between a rigid and a flexible scaffold is a central strategic decision in drug design.

  • Piperidine: The conformationally restricted nature of the piperidine ring is ideal for optimizing binding to a well-defined pocket. When the chair conformation presents substituents in the optimal vectors for interaction, high affinity and selectivity can be achieved. It is a scaffold of conformational pre-organization .

  • Azepane: The flexible azepane ring allows a molecule to explore a broader conformational landscape. This can be a powerful tool for scaffold hopping or for finding initial hits against new targets, as the molecule can adapt to the binding site.[1][4] This adaptability, however, can come at the cost of the aforementioned entropic penalty. In a study on histamine H3 receptor ligands, both piperidine and azepane derivatives showed high affinity, demonstrating that with proper design, the azepane scaffold can be equally effective.[15]

Safety and Toxicology

Both scaffolds are generally considered safe and are present in numerous approved drugs. However, the basic nitrogen atom in both can be a source of potential liabilities.

  • hERG Inhibition: The basic nitrogen in both scaffolds can interact with the hERG potassium channel, a common off-target effect leading to cardiotoxicity. This is highly dependent on the overall molecule's structure and properties.[15]

  • Phospholipidosis: The high basicity of piperidines, in particular, has been associated with phospholipidosis in some cases, a potential consideration for long-term toxicity.[17]

Part 5: Standardized Experimental Protocols for Scaffold Evaluation

Objective comparison relies on robust, standardized in vitro assays performed early in the discovery process.[18][19] The following protocols provide a framework for evaluating key ADME properties.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption Prediction

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as a reliable in vitro model of the human intestinal barrier.[7]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a final working concentration (e.g., 10 µM) in the assay buffer.

  • Apical to Basolateral (A→B) Permeability:

    • Add the compound-containing buffer to the apical (A) side of the Transwell® insert.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from both A and B compartments at the end of the incubation.

  • Basolateral to Apical (B→A) Permeability (for Efflux Assessment):

    • Perform the reverse experiment, adding the compound to the B side and sampling from the A side.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B→A / Papp A→B) is calculated to identify substrates of active efflux transporters (e.g., P-glycoprotein).

Protocol 2: Metabolic Stability Assay in Liver Microsomes

This assay determines the rate of metabolism of a compound by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.

Methodology:

  • Reagents: Obtain pooled human or rat liver microsomes, NADPH (cofactor), and a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture:

    • In a 96-well plate, pre-warm a mixture of buffer and liver microsomes (e.g., 0.5 mg/mL final concentration) at 37°C.

    • Add the test compound (e.g., 1 µM final concentration).

  • Initiating the Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (e.g., 1 mM final concentration).

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Strategic Choice Based on Project Goals

The decision to use an azepane or a piperidine scaffold is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.

  • The Piperidine scaffold is the workhorse of medicinal chemistry. Its conformational rigidity, well-understood SAR, and unparalleled synthetic accessibility make it the scaffold of choice for optimizing known pharmacophores, fine-tuning properties, and developing "fast-follower" compounds. It offers a lower-risk, higher-predictability path for lead optimization.

  • The Azepane scaffold is the explorer. Its inherent flexibility provides access to a greater volume of three-dimensional chemical space, making it an excellent choice for scaffold hopping, library diversification, and discovering binders for novel or challenging targets.[1] While synthetically more demanding, recent innovations are lowering the barrier to entry.[1][14] The use of azepane represents a higher-risk, higher-reward strategy aimed at achieving novelty and expanding the boundaries of what is chemically possible.

Ultimately, a deep understanding of the structural and functional trade-offs between these two fundamental rings empowers medicinal chemists to make informed, rational decisions, thereby accelerating the journey from initial concept to a life-changing therapeutic.

References

  • Recent Advances in Synthesis and Pharmacological Applications.
  • A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Optimizing reaction conditions for azepane ring form
  • Synthetic Methods for Azepine Ring Formation.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Tahani Aeyad. White Rose eTheses Online.
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry.
  • Application of the methodology in the preparation of azepane-based...
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
  • Comparative Analysis of the ADME Properties of Piperidine-3-carbothioamide Isomers: A Predictive Guide. Benchchem.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
  • Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX. Slideshare.
  • Piperidine synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to the In Vitro ADME Properties of 7-azaspiro[3.5]nonane Analogs. Benchchem.
  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC - NIH.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
  • ADME properties profile of the synthesized compounds.
  • Azepines. Thieme.
  • Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Benchchem.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.
  • Synthesis, X-ray diffraction study, analysis of inter…. IUCr.
  • (PDF) Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity.
  • Morpholine, Piperazine, and Piperidine Deriv
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Compar
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.. Semantic Scholar.
  • Azepane | C6H13N | MD Topology | NMR | X-Ray.
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. UTMB Research Expert Profiles.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Sci-Hub.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides..

Sources

Safety Operating Guide

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive disposal and handling procedures for tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (CAS: 1209780-32-4).[1][2] It is designed for laboratory managers, HSE (Health, Safety, Environment) officers, and researchers requiring immediate, compliant operational protocols.

Part 1: Executive Safety & Disposal Summary

Parameter Critical Data
Chemical Name Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate
CAS Number 1209780-32-4
Waste Class Halogenated Organic Waste (Due to Fluorine content)
Primary Hazard Irritant (Skin/Eye/Respiratory); Releases Hydrogen Fluoride (HF) upon combustion.[1][2]
Disposal Method High-Temperature Incineration (with HF scrubbing).[1][2] DO NOT drain dispose.
Segregation Segregate from non-halogenated solvents and strong oxidizers.[1][3]
Storage Cool, dry place; tightly sealed. 2-8°C recommended for long-term stability.[1][2]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal.[1] This compound contains three functional groups that dictate its waste classification:

  • Fluorine Atom (C-F bond): The defining feature for disposal.[1] Upon incineration, this releases corrosive Hydrogen Fluoride (HF) gas.

  • Boc Group (tert-butoxycarbonyl): Adds flammability and thermal instability, decomposing to isobutylene and CO2 at high temperatures.[1][2]

  • Ketone & Azepane Ring: Standard organic combustible components.[1][2]

Why "Halogenated" Matters

Unlike standard organic waste (which burns to CO2 and H2O), this compound generates HF. If disposed of in a "Non-Halogenated" stream, it can corrode standard incinerator linings and violate EPA/EU emissions standards.

Critical Rule: Any organic waste containing >0.1% Halogens (F, Cl, Br, I) must be classified as Halogenated Waste .

Part 3: Disposal Decision Matrix (Workflow)

The following flowchart illustrates the decision-making process for disposing of this specific compound depending on its physical state (pure solid vs. reaction mixture).

DisposalWorkflow Start Start: Waste Identification Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid/Powder LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid/Solution ClassSolid CLASSIFY: Halogenated Organic Solid SolidPath->ClassSolid ClassLiquid CLASSIFY: Halogenated Solvent Waste LiquidPath->ClassLiquid ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Halogenated Solid' ClassSolid->ContainerSolid ContainerLiquid Container: HDPE Carboy (Green Tag) Label: 'Halogenated Solvent' ClassLiquid->ContainerLiquid Disposal FINAL DISPOSAL: High-Temp Incineration (w/ Caustic Scrubber for HF) ContainerSolid->Disposal ContainerLiquid->Disposal

Figure 1: Decision tree for segregating fluorinated organic intermediates.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Applicable for: Old inventory, degraded samples, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.

  • Labeling:

    • Affix a hazardous waste tag.[1][2][4][5][6]

    • Chemical Name: Write full name (Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituents: List as "100%".

  • Segregation: Place the jar in the Halogenated Solids secondary containment bin.

  • Hand-off: Contact your facility’s EHS (Environmental Health & Safety) for pickup.[1][2] Do not trash.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, extraction layers, or HPLC waste containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container.

  • Bulking: Pour into the Halogenated Waste Carboy (often color-coded Green in labs).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (the azepane) renders the entire mixture Halogenated Waste.

  • Documentation: On the waste log/tag, list:

    • Solvent (e.g., "Methanol 95%")

    • Solute (e.g., "Fluorinated Azepane derivative 5%")

  • Closure: Keep cap tightly closed to prevent volatile emissions.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels from spill cleanup.

  • Bagging: Place all contaminated items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Tagging: Label as "Debris contaminated with Fluorinated Organics".

  • Binning: Dispose of in the Solid Hazardous Waste drum (often a fiber drum with a liner).[1]

Part 5: The Science of Compliance (Why this matters)

The strict requirement for "Halogenated" classification stems from the combustion chemistry of the fluorine atom.

Combustion Pathway: When Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (


) is incinerated:

[1]

The HF Hazard:

  • Equipment Damage: Hydrogen Fluoride (HF) is intensely corrosive to silica-based refractory bricks used in standard incinerators.[1][2]

  • Environmental Release: Without specific caustic scrubbing (using Calcium Hydroxide or Sodium Hydroxide sprays in the flue), HF is released into the atmosphere, contributing to acid rain and local toxicity.

  • Regulatory Penalty: Misclassifying this as "Non-Halogenated" can lead to fines under RCRA (USA) or REACH (EU) regulations for damaging disposal infrastructure.

Part 6: Emergency Procedures

Event Immediate Action
Skin Contact Wash with soap and water for 15 min.[1][2][7][8] If irritation persists, seek medical attention. (Note: Fluorine is covalently bonded; HF burn treatment is generally not required unless the compound has degraded to free HF, which is rare).
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][8] Remove contact lenses.[1][2]
Spill (Solid) Dampen a paper towel to avoid dust.[1] Wipe up.[1][2][9] Place in Halogenated Solid waste.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1] Scoop into Halogenated Solid waste.[1][2]
Fire Use Dry Chemical, CO2, or Water Spray.[9] Avoid breathing smoke (contains HF).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.).[1] Halogenated Solvents in Laboratories - Waste Classification Guide. [Link][1][2]

  • PubChem. (2024).[1][2] Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate Compound Summary. [Link][1][2][10]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.